Prazosin-d8
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZQIKPVFGBNW-YEBVBAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649145 | |
| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006717-55-0 | |
| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Prazosin-d8: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of Prazosin-d8 for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of Prazosin, widely utilized as an internal standard in bioanalytical studies. This document details its chemical structure, physicochemical properties, and its critical role in the accurate quantification of Prazosin in complex biological matrices. Furthermore, it outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications and illustrates the alpha-1 adrenergic receptor signaling pathway, the pharmacological target of Prazosin.
Core Concepts: Introduction to this compound
This compound is a stable isotope-labeled form of Prazosin, an alpha-1 adrenergic receptor antagonist.[1][] In this compound, eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This characteristic makes this compound an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[3] Its primary application is to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of Prazosin quantification in biological samples.[4]
Chemical Structure and Physicochemical Properties
This compound is chemically designated as [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone. Its structure consists of a furan ring attached to a piperazine ring, which in turn is linked to a quinazoline moiety. The eight deuterium atoms are located on the piperazine ring.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₃D₈N₅O₄ | [5] |
| Molecular Weight | 391.45 g/mol | [6] |
| CAS Number | 1006717-55-0 | [5] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in Chloroform (Slightly, Heated, Sonicated), DMSO (Slightly) | [] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [5] |
Application in Quantitative Analysis: An Internal Standard
The most prominent application of this compound is as an internal standard in the quantification of Prazosin in biological matrices such as plasma.[4] Due to its structural similarity and identical ionization efficiency to Prazosin, this compound co-elutes and experiences similar matrix effects during LC-MS/MS analysis. By adding a known amount of this compound to each sample, any loss of analyte during sample preparation or fluctuations in instrument response can be normalized, leading to highly accurate and reproducible results.
Table 2: Quantitative Data from a Validated LC-MS/MS Method for Prazosin using this compound as an Internal Standard
| Parameter | Value | Reference |
| Linearity Range | 0.1000–30.00 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL | [7] |
| Mean Extraction Recovery | >92% | [8] |
| Precision (CV, %) | ≤ 10.3% | [8] |
| MRM Transition (Prazosin) | m/z 384.2 → 95.0 | [7] |
| MRM Transition (this compound) | m/z 392.2 → 95.0 | [7] |
Experimental Protocols: Quantification of Prazosin in Human Plasma
This section details a validated LC-MS/MS method for the quantification of Prazosin in human plasma using this compound as an internal standard.[4][7]
4.1. Sample Preparation
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (10 ng/mL).
-
Perform protein precipitation by adding 300 µL of methanol.
-
Vortex the mixture for 8 minutes.
-
Centrifuge the samples at 5500 × g for 10 minutes.
-
Transfer 100 µL of the supernatant and dilute with 200 µL of ultrapure water.
-
Inject 4 µL of the final sample into the LC-MS/MS system.[4]
4.2. Liquid Chromatography Conditions
-
LC System: Waters ACQUITY UPLC® I-CLASS system
-
Column: Waters ACQUITY UPLC® HSS T3 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.35 mL/min
-
Gradient Elution: A gradient elution program should be optimized to ensure sufficient separation of Prazosin and this compound from matrix components.
4.3. Mass Spectrometry Conditions
-
Mass Spectrometer: AB Sciex Triple Quad 5500
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Prazosin: m/z 384.2 → 95.0
-
This compound: m/z 392.2 → 95.0
-
-
Data Analysis: The concentration of Prazosin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling
Prazosin is a selective antagonist of alpha-1 adrenergic receptors.[9] These receptors are G protein-coupled receptors (GPCRs) involved in the sympathetic nervous system.[10] The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenergic receptors activates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The overall effect in vascular smooth muscle is vasoconstriction. Prazosin blocks this pathway by competitively inhibiting the binding of norepinephrine to the alpha-1 adrenergic receptor, leading to vasodilation and a decrease in blood pressure.
Experimental Workflow: Use of this compound as an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of Prazosin in a biological matrix using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha 1 adrenergic receptor | PPTX [slideshare.net]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Prazosin-d8 certificate of analysis explained
An in-depth technical guide on understanding the Certificate of Analysis for Prazosin-d8, tailored for researchers, scientists, and drug development professionals. This document elucidates the core analytical tests, methodologies, and data interpretation necessary for the qualification of this deuterated standard.
Introduction to this compound
This compound is the deuterated form of Prazosin, an α1-adrenergic receptor antagonist used in the treatment of hypertension. In research and drug development, this compound serves as a critical internal standard for mass spectrometry-based bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Prazosin in biological matrices. A Certificate of Analysis (CoA) is a formal document that certifies that the material meets its predetermined specifications and is a guarantee of its quality and purity.
Core Components of the Certificate of Analysis
A CoA for this compound provides a comprehensive summary of its identity, purity, and isotopic composition. The following sections detail the key analytical tests and the data typically presented.
Identification and Characterization
These tests confirm the chemical structure and physical properties of the compound.
-
Appearance: A visual inspection of the material's physical state and color.
-
Molecular Formula & Weight: Confirms the chemical formula and the calculated molecular weight, accounting for the deuterium atoms.
-
Mass Spectrometry (MS): Provides experimental confirmation of the molecular weight.
Quantitative Analysis
These assays determine the purity of the compound and the extent of deuterium incorporation.
-
Chromatographic Purity (HPLC/UPLC): Measures the percentage of the main compound relative to any impurities.
-
Isotopic Purity (Mass Spectrometry): Determines the percentage of the desired deuterated species (d8) and quantifies any lesser-deuterated or non-deuterated species.
-
Residual Solvents (GC-HS): Quantifies any organic solvents remaining from the synthesis and purification processes.
-
Water Content (Karl Fischer): Measures the amount of water present in the material.
-
Proton Nuclear Magnetic Resonance (¹H-NMR): Confirms the molecular structure and the position of deuterium incorporation by observing the absence of specific proton signals.
Data Presentation: Summary of Specifications
The quantitative data from a typical this compound CoA is summarized below. The values presented are representative examples.
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |
| Mass Spectrum | Conforms to Structure | Conforms | Electrospray Ionization (ESI-MS) |
| Isotopic Purity | ≥ 99 atom % D | 99.6 atom % D | Mass Spectrometry |
| Deuterium Incorporation | ≥ 98% (d8) | 99.1% (d8) | Mass Spectrometry |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |
| Residual Solvents | Per USP <467> | Conforms | Gas Chromatography - Headspace (GC-HS) |
| ¹H-NMR | Conforms to Structure | Conforms | Nuclear Magnetic Resonance |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To separate and quantify this compound from its non-deuterated and other organic impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percent of the principal peak relative to the total peak area.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and determine the isotopic distribution of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Method:
-
Ionization Mode: Positive ESI (+).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and infused directly or via LC.
-
Data Acquisition: The instrument acquires full scan mass spectra over a relevant m/z range (e.g., m/z 100-1000).
-
Data Analysis:
-
Identity: The observed monoisotopic mass of the protonated molecule [M+H]⁺ is compared to the theoretical calculated mass.
-
Isotopic Purity: The relative intensities of the isotopic peaks (d0 through d8) are measured. The percentage of deuterium incorporation is calculated from the relative abundance of the d8 peak compared to all other isotopic species.
-
-
Gas Chromatography - Headspace (GC-HS) for Residual Solvents
-
Objective: To detect and quantify volatile organic solvents remaining from the manufacturing process.
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Method:
-
Sample Preparation: A precisely weighed amount of this compound is placed in a headspace vial with a suitable solvent (e.g., DMSO). The vial is sealed and heated to allow volatile solvents to partition into the headspace.
-
GC Column: A column suitable for solvent analysis (e.g., G43).
-
Carrier Gas: Helium.
-
Temperature Program: An initial low temperature is held, then ramped to a high temperature to elute all solvents of interest.
-
Data Analysis: The identity of each solvent is confirmed by its retention time, and its concentration is determined by comparing the peak area to that of a certified reference standard. Results are compared against the limits set by the United States Pharmacopeia (USP) general chapter <467>.
-
Visualizations: Workflows and Relationships
The following diagrams illustrate the analytical workflow and the logical connections between the tests performed for the certification of this compound.
Caption: A flowchart illustrating the process from sample receipt to final certificate generation.
Caption: The relationship between individual tests and the overall quality assessment of this compound.
The Quintessential Guide to Deuterated Prazosin as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated Prazosin, specifically Prazosin-d8, as an internal standard for the quantitative analysis of Prazosin in biological matrices. The use of a stable isotope-labeled internal standard is paramount for correcting variability in sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of bioanalytical data.
Core Principles: The Role of an Isotopic Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial. An ideal IS co-elutes with the analyte of interest and experiences identical conditions during sample extraction, cleanup, and analysis. Deuterated standards are considered the gold standard as their physicochemical properties are nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This compound serves this purpose excellently for Prazosin quantification, compensating for matrix effects and variations in instrument response.
Experimental Protocol: A Validated LC-MS/MS Method
A robust and sensitive LC-MS/MS method for the quantification of Prazosin in human plasma has been developed and validated using this compound as the internal standard.[1][2]
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Prazosin and this compound from plasma samples.[1][2]
-
Aliquot: Take a precise volume of the plasma sample.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the plasma sample.
-
Protein Precipitation: Add methanol to the plasma sample to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the clear supernatant to a clean tube.
-
Injection: Inject a specific volume of the supernatant into the LC-MS/MS system for analysis.[2]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Prazosin and this compound are achieved using a UPLC-MS/MS system.[1][2]
Table 1: Chromatographic Conditions [1][2]
| Parameter | Condition |
| Column | Waters ACQUITY UPLC® HSS T3 |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 mL/min |
| Gradient Elution | 0–0.5 min: 35% B0.5–1.8 min: 35% → 98% B1.8–2.8 min: 98% B2.8–3.5 min: 98% → 35% B |
| Injection Volume | 4.0 µL |
| Autosampler Temp. | 6°C |
| Total Run Time | 3.5 min |
Table 2: Mass Spectrometric Parameters [1][2]
| Parameter | Prazosin | This compound (IS) |
| Ionization Mode | Positive Ionization | Positive Ionization |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 384.2 | 392.2 |
| Product Ion (m/z) | 95.0 | 95.0 |
Quantitative Data Summary
The validated LC-MS/MS method demonstrates excellent performance for the quantification of Prazosin in human plasma.
Table 3: Method Validation Parameters [1][2]
| Parameter | Value |
| Linearity Range | 0.1000–30.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of Prazosin, the following diagrams are provided.
Figure 1. Experimental workflow for the quantification of Prazosin using this compound as an internal standard.
Prazosin is a selective alpha-1 adrenergic receptor antagonist.[3][4][5] Its mechanism of action involves blocking the signaling cascade initiated by the binding of norepinephrine to these receptors.[3][6]
Figure 2. Signaling pathway illustrating Prazosin's antagonism of the alpha-1 adrenergic receptor.
Conclusion
The use of deuterated Prazosin (this compound) as an internal standard is integral to the development of accurate, precise, and robust bioanalytical methods for the quantification of Prazosin. The detailed LC-MS/MS protocol and validated data presented in this guide underscore its suitability for pharmacokinetic studies and other applications in drug development. The provided diagrams offer a clear visual representation of the analytical workflow and the pharmacological mechanism of Prazosin, serving as a valuable resource for researchers in the field.
References
- 1. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. litfl.com [litfl.com]
- 4. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 5. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Prazosin-d8 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Prazosin-d8, a deuterated analog of Prazosin, an α1-adrenergic receptor antagonist. This document is intended for use by researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and insights into its biological context.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value | Source(s) |
| CAS Number | 1006717-55-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₃D₈N₅O₄ | [1][3][4][5] |
| Molecular Weight | 391.45 g/mol | [3][4][5] |
| Synonyms | Adversuten-d8, Alpress LP-d8, Furazosin-d8, Peripress-d8 | [2][3] |
Mechanism of Action and Signaling Pathway
Prazosin, and by extension its deuterated form this compound, functions as a selective antagonist of α1-adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. The binding of endogenous agonists like norepinephrine to the α1-adrenergic receptor initiates a signaling cascade that leads to smooth muscle contraction. Prazosin competitively blocks this binding, leading to smooth muscle relaxation and vasodilation.
The signaling pathway initiated by α1-adrenergic receptor activation is detailed below:
-
Agonist Binding: Norepinephrine binds to the α1-adrenergic receptor.
-
Gq Protein Activation: The receptor activates the associated Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C Activation: Increased intracellular Ca²⁺ and DAG work in concert to activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.
Prazosin, by blocking the initial agonist binding, prevents this entire cascade from occurring.
Below is a diagram illustrating the α1-adrenergic receptor signaling pathway and its inhibition by Prazosin.
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Prazosin in biological matrices. Its deuteration provides a distinct mass-to-charge ratio (m/z) from unlabeled Prazosin, allowing for precise and accurate quantification.
Detailed Methodology for Quantification of Prazosin in Human Plasma using this compound by LC-MS/MS
This protocol is adapted from a validated bioanalytical method.
1. Materials and Reagents:
-
Prazosin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
3. Standard and Internal Standard Solution Preparation:
-
Prazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve Prazosin hydrochloride in methanol.
-
Prazosin Working Solutions: Serially dilute the stock solution with a methanol/water mixture to prepare calibration standards and quality control (QC) samples at various concentrations.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with methanol.
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution (50 ng/mL) to each tube (except for the blank matrix).
-
Vortex briefly.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex for approximately 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex to mix.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: e.g., 0.4 mL/min.
-
Column Temperature: e.g., 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Prazosin: m/z 384.2 → 247.1 (example transition, may need optimization)
-
This compound: m/z 392.2 → 255.1 (example transition, may need optimization)
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
6. Data Analysis:
-
Integrate the peak areas for both Prazosin and this compound for each injection.
-
Calculate the peak area ratio (Prazosin peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model (e.g., 1/x²).
-
Determine the concentration of Prazosin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a bioanalytical study utilizing this compound.
References
Solubility Profile of Prazosin-d8: A Technical Guide
This guide provides a comprehensive overview of the solubility of Prazosin-d8 in various common laboratory solvents. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents diagrams illustrating the experimental workflow and the signaling pathway of Prazosin.
Quantitative and Qualitative Solubility Data
The solubility of this compound, a deuterated analog of Prazosin, is a critical parameter for its use in research and as an internal standard in analytical methods. While specific quantitative data for this compound is limited, the following tables summarize the available information for both this compound and its non-deuterated counterpart, Prazosin hydrochloride. It is important to note that while the solubility of a deuterated compound is expected to be similar to the non-deuterated form, it is not identical. Studies on other small molecules have shown that deuteration can lead to changes in physicochemical properties, including a potential increase in solubility[1]. Therefore, the data for Prazosin hydrochloride should be considered as a close approximation.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Method/Conditions |
| Dimethyl Sulfoxide (DMSO) | 41.67 mg/mL[2] | 106.45 mM[2] | Ultrasonic and warming and heat to 60°C; use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[2] |
| Water | 0.1 mg/mL[2] | 0.26 mM[2] | Ultrasonic and warming and heat to 60°C.[2] |
| Chloroform | Soluble[3][4] | - | - |
| Methanol | Sparingly soluble[3] | - | - |
Table 2: Solubility of Prazosin Hydrochloride (Non-deuterated)
| Solvent | Solubility (mg/mL) |
| Methanol | 6.4[5][6] |
| Dimethylformamide (DMF) | 1.3[5][6] |
| Ethanol | 0.84[5][6] |
| Dimethylacetamide | 1.2[5][6] |
| Water (pH ~3.5) | 1.4[5] |
| Chloroform | 0.041[5][6] |
| Acetone | 0.0072[5][6] |
| Dimethyl Sulfoxide (DMSO) | ~0.1[7] |
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . The following is a general protocol that can be adapted for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.
Prazosin Signaling Pathway
Prazosin is a selective antagonist of alpha-1 adrenergic receptors. Its mechanism of action involves blocking the signaling cascade initiated by the binding of catecholamines, such as norepinephrine, to these receptors. This ultimately leads to smooth muscle relaxation.
References
- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Prazosin Hydrochloride | C19H22ClN5O4 | CID 68546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to High-Purity Prazosin-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and scientific applications of high-purity Prazosin-d8. This compound, the deuterated analog of Prazosin, is an invaluable tool in pharmacokinetic studies, bioanalytical method development, and as an internal standard for mass spectrometry-based quantification. Its use significantly enhances the accuracy and reliability of experimental results.
Commercial Suppliers of High-Purity this compound
A critical aspect of utilizing this compound in research is sourcing high-purity material to ensure data integrity. Several reputable commercial suppliers offer this compound, often with detailed certificates of analysis. The following table summarizes the specifications from a selection of these suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Available Quantities | Certificate of Analysis (CoA) |
| BDG Synthesis | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.45 | >98% (HPLC) | Contact for details | Provided with purchase, includes NMR and HPLC data[1] |
| Cayman Chemical | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.5 | ≥99% deuterated forms (d₁-d₈) | 1 mg, 5 mg, 10 mg | Available |
| BOC Sciences | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.46 | >95% | 1 mg, 5 mg | Available[] |
| Simson Pharma | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.45 | High quality | Contact for details | Accompanied by CoA |
| Clearsynth | 19237-84-4 (unlabelled HCl salt) | C₁₉H₁₃D₈N₅O₄·HCl | 427.91 | High quality | Contact for details | Accompanied by CoA[3] |
| Daicel Pharma Standards | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.46 | High quality | Contact for details | Available[4] |
| United States Biological | 1006717-55-0 | C₁₉H₁₃D₈N₅O₄ | 391.45 | Highly Purified | Contact for details | Available[5] |
Experimental Protocols
Quantification of Prazosin in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol is adapted from a method developed for a bioequivalence study and is suitable for the quantitative analysis of Prazosin in biological matrices.[6][7]
a. Materials and Reagents:
-
Prazosin reference standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
c. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, pipette 50 µL of plasma.
-
Add 10 µL of this compound working solution (e.g., 10 ng/mL in methanol) to each plasma sample, except for the blank.
-
Vortex briefly to mix.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex vigorously for 8 minutes.
-
Centrifuge at 5500 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube or well plate.
-
Dilute the supernatant with 200 µL of ultrapure water.
-
Inject a small volume (e.g., 4 µL) into the LC-MS/MS system.[6]
d. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column (e.g., Waters ACQUITY UPLC® HSS T3).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.35 mL/min.
-
Gradient Elution: A gradient program should be optimized to ensure good separation of Prazosin and this compound from matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Prazosin: m/z 384.2 → 95.0
-
This compound (IS): m/z 392.2 → 95.0[7]
-
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Prazosin to this compound against the concentration of the Prazosin standards.
-
Determine the concentration of Prazosin in the unknown samples by interpolating their peak area ratios from the calibration curve.
In Vitro Proliferation and Apoptosis Assays in Cell Culture
This protocol outlines the use of Prazosin to assess its effects on cell proliferation and apoptosis in a cancer cell line model. This compound can be used in similar assays, particularly for metabolic stability or uptake studies.
a. Cell Culture:
-
Maintain human glioblastoma cell lines U251 and U87 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[8]
b. Cell Proliferation Assay (CCK-8):
-
Seed 1x10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare a stock solution of Prazosin in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0 to 50 µM.[8]
-
Replace the medium in the wells with the medium containing different concentrations of Prazosin.
-
Incubate the cells for 48 hours at 37°C.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1.5 hours at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
c. Colony Formation Assay:
-
Seed 2x10² cells per 35 mm dish.
-
After 24 hours, replace the medium with fresh medium containing Prazosin at its IC₅₀ concentration (determined from the proliferation assay).
-
Culture the cells for 2-3 weeks, replacing the medium every 3 days.
-
When colonies are visible, wash the dishes with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies.[8]
d. Apoptosis Assay (Flow Cytometry):
-
Seed cells in 6-well plates.
-
Treat the cells with Prazosin at various concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Signaling Pathways and Mechanisms of Action
Prazosin is a potent and selective antagonist of α₁-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade that leads to various physiological responses, primarily smooth muscle contraction.
Alpha-1 Adrenergic Receptor Signaling Pathway
The binding of an agonist to the α₁-adrenergic receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq (Gαq) stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. Prazosin, by blocking the initial binding of agonists, inhibits this entire cascade.[9][10]
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of Prazosin.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound.
Caption: A typical experimental workflow for the quantification of Prazosin in plasma using this compound.
References
- 1. bdg.co.nz [bdg.co.nz]
- 3. clearsynth.com [clearsynth.com]
- 4. Prazosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. usbio.net [usbio.net]
- 6. frontiersin.org [frontiersin.org]
- 7. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to the Storage and Stability of Prazosin-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage, stability, and handling guidelines for Prazosin-d8, a deuterated analog of Prazosin. The information is intended to support researchers and drug development professionals in ensuring the integrity and reliability of this compound in their studies.
Introduction to this compound
Prazosin is a quinazoline derivative that acts as a selective antagonist of alpha-1 adrenergic receptors. It is primarily used in the treatment of hypertension. This compound is a stable isotope-labeled version of Prazosin, where eight hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of Prazosin in biological matrices through mass spectrometry. The stability of this compound is a critical factor for the accuracy and reproducibility of such assays.
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the chemical and isotopic integrity of this compound. The following guidelines are based on information from technical and safety data sheets.
Table 1: Recommended Storage Conditions for this compound and its Hydrochloride Salt
| Form | Recommended Storage Temperature | Additional Recommendations |
| This compound (Solid) | -20°C | Store in a well-ventilated place. Keep container tightly closed. Protect from light. |
| This compound Hydrochloride (Solid) | 4°C | Sealed storage, away from moisture and light.[1] |
| This compound in Solvent | -80°C (for 6 months), -20°C (for 1 month) | Use sealed storage to protect from moisture and light.[1] |
Handling Precautions:
-
Minimize dust generation and accumulation.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
If tablets or capsules are crushed or broken, avoid breathing dust and prevent contact with eyes, skin, and clothing.
-
Ensure adequate ventilation in the handling area.
Stability Profile of Prazosin
While specific, long-term quantitative stability data for this compound is not extensively published, the stability of the parent compound, Prazosin, has been studied under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The degradation pathways of this compound are expected to be similar to those of Prazosin, although the rate of degradation may differ due to the kinetic isotope effect. Deuteration can sometimes lead to enhanced metabolic stability.
Table 2: Summary of Prazosin Stability under ICH Recommended Stress Conditions
| Stress Condition | Observations and Degradation Products |
| Acidic Hydrolysis | Significant degradation. Formation of 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline and 2-furoic acid.[2] |
| Alkaline Hydrolysis | Significant degradation. Formation of 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline and 2-furoic acid.[2] |
| Oxidative Stress | Degradation observed. |
| Photolytic Degradation | Prazosin salts have shown significant photodegradation.[3] |
| Thermal Degradation | Stable under moderate thermal stress, but degradation can occur at higher temperatures. |
Experimental Protocols for Stability Assessment
To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining intact drug.
Experimental Protocol:
-
Chromatographic System:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For stress studies, expose the stock solution to the conditions outlined in Table 2 (e.g., 0.1N HCl at 80°C, 0.1N NaOH at 80°C, 30% H₂O₂ at room temperature, exposure to UV light).[2]
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
LC-MS/MS Method for Quantification
For highly sensitive and specific quantification, especially in biological matrices, an LC-MS/MS method is preferred.
Experimental Protocol:
-
Chromatographic System:
-
Mass Spectrometry:
-
Sample Preparation (from plasma):
Visualizations
Logical Workflow for this compound Stability Testing
References
Prazosin-d8 as an Internal Standard: A Technical Guide for Bioanalytical Applications
This in-depth technical guide explores the core mechanism and application of Prazosin-d8 as an internal standard in quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the principles, experimental protocols, and data integral to its use, ensuring accuracy and reliability in analytical methodologies.
The Fundamental Role of an Internal Standard
In quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for the potential loss of analyte during sample processing and to compensate for variability in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.
Mechanism of this compound as an Ideal Internal Standard
This compound is the deuterium-labeled version of Prazosin, an alpha-1 adrenergic receptor antagonist.[1][2] The use of stable isotope-labeled (SIL) compounds, such as deuterated standards, is considered the gold standard for internal standards in mass spectrometry.[3][4] this compound is intended for use as an internal standard for the quantification of prazosin by GC- or LC-MS.[2]
The core mechanism relies on the principle of isotope dilution mass spectrometry . This compound's utility is based on the following characteristics:
-
Near-Identical Physicochemical Properties : By replacing eight hydrogen atoms with deuterium, the molecular weight of this compound is increased.[5] However, its chemical structure and properties—such as polarity, pKa, and solubility—remain virtually identical to unlabeled Prazosin. This ensures that it behaves similarly during every stage of the analytical process, including extraction, chromatography, and ionization.[6]
-
Co-elution in Chromatography : Due to its structural similarity, this compound co-elutes with the native Prazosin during liquid chromatography.[4] This is critical because it means both compounds are subjected to the same matrix effects at the same time. Matrix effects, caused by other components in a biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[4][7] Because this compound is affected in the same way as Prazosin, it effectively normalizes these variations.[4]
-
Distinct Mass-to-Charge Ratio (m/z) : While chemically similar, the mass difference between Prazosin and this compound allows the mass spectrometer to distinguish between the analyte and the internal standard.[8] The instrument monitors specific mass transitions for each compound, allowing for independent quantification. The final concentration of the analyte is determined by the ratio of the analyte's response to the internal standard's response.
This ratiometric measurement ensures that any variability introduced during the analytical workflow is canceled out, leading to highly precise and accurate quantification. The use of this compound as an isotopic internal standard has been shown to significantly improve the correction of matrix effects, ensuring consistent quantification across diverse plasma samples.[9][10]
Quantitative Data and Properties
The following tables summarize the key properties of Prazosin and this compound, along with typical parameters for a validated LC-MS/MS bioanalytical method.
Table 1: Physicochemical Properties
| Property | Prazosin | This compound |
| Chemical Formula | C₁₉H₂₁N₅O₄[11] | C₁₉H₁₃D₈N₅O₄[5] |
| Molecular Weight | ~383.4 g/mol | ~391.4 g/mol [5] |
| Monoisotopic Mass | ~383.16 Da | ~391.21 Da[5] |
| Typical MRM Transition (m/z) | 384.2 → 95.0[9][10] | 392.2 → 95.0[9][10] |
Table 2: Typical LC-MS/MS Method Parameters for Prazosin Quantification
| Parameter | Typical Value / Condition |
| Analytical Column | Waters ACQUITY UPLC® HSS T3[9][10]; Kromasil C18[12] |
| Mobile Phase | Gradient elution with Methanol and 0.1% Formic Acid in Water[9][10] |
| Flow Rate | 0.35 - 0.40 mL/min[9][10][13] |
| Injection Volume | 1 - 4 µL[10][13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9][10] |
| Analysis Time | 1.75 - 3.5 minutes[9][13] |
| Linearity Range | 0.1000 – 30.00 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL[9][10][14] |
| Extraction Recovery | >89%[9][10] |
Experimental Protocol: Quantification of Prazosin in Human Plasma
This section details a representative protocol for the quantification of Prazosin in human plasma using this compound as an internal standard, based on validated methods.[9][10][14]
4.1. Materials and Reagents
-
Prazosin reference standard
-
This compound internal standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Ultrapure Water
-
Control human plasma
4.2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Prazosin and this compound in methanol to prepare individual stock solutions.
-
Working Solutions:
-
Prepare serial dilutions of the Prazosin stock solution with methanol/water to create calibration standards (e.g., ranging from 0.1000 to 30.00 ng/mL).
-
Dilute the this compound stock solution to prepare an internal standard working solution (e.g., 10 ng/mL).
-
4.3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (or calibration standard/QC) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (10 ng/mL) to each tube.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for approximately 8 minutes.
-
Centrifuge at 5500 × g for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean tube or well plate.
-
Dilute the supernatant with 200 µL of ultrapure water.
-
Inject a 4 µL aliquot into the LC-MS/MS system for analysis.[10][14]
4.4. LC-MS/MS Conditions
-
LC System: UPLC System (e.g., Waters ACQUITY)
-
Column: Waters ACQUITY UPLC® HSS T3 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Elution: Gradient elution at 0.35 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Prazosin: m/z 384.2 → 95.0
-
This compound: m/z 392.2 → 95.0
-
4.5. Data Analysis
-
Integrate the peak areas for both Prazosin and this compound MRM transitions.
-
Calculate the peak area ratio (Prazosin Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Prazosin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound serves as an exemplary internal standard for the quantitative determination of Prazosin in complex biological matrices. Its mechanism, rooted in the principles of isotope dilution, ensures that it accurately tracks the analyte through sample preparation and analysis. By compensating for matrix effects and instrumental variability, this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[6][9][10] The detailed protocols and validated parameters presented in this guide underscore its critical role in pharmacokinetic studies, therapeutic drug monitoring, and regulatory bioequivalence assessments, making it an indispensable tool for drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. This compound | C19H21N5O4 | CID 25216777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [frontiersin.org]
- 11. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Analysis of Prazosin in Human Plasma Using Prazosin-d8
Introduction
Prazosin is an alpha-adrenergic blocker used to treat hypertension, anxiety, and post-traumatic stress disorder (PTSD).[1][2] Accurate and reliable quantification of Prazosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4] This application note describes a rapid, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Prazosin in human plasma. The use of Prazosin-d8, a stable isotope-labeled internal standard (SIL-IS), is essential for this methodology.[1] A SIL-IS is the preferred choice for quantitative bioanalysis as it shares identical chemical properties with the analyte, allowing it to effectively correct for variability in sample preparation, matrix effects, and instrument response, thereby enhancing quantification accuracy and precision.[3][4][5] This method is well-suited for large-scale clinical and regulatory studies.[3][6]
Experimental Protocol
This protocol outlines a validated method for the quantification of Prazosin in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Prazosin hydrochloride (Reference Standard)
-
This compound (Internal Standard)[7]
-
Methanol (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank, K2EDTA)
2. Instrumentation
-
Liquid Chromatography: UPLC system (e.g., ACQUITY UPLC I-CLASS, Waters).[3][6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex Triple Quad 5500).[3][6]
3. Sample Preparation The protein precipitation method is used for sample extraction.[3][5]
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Spike with 10 µL of this compound internal standard working solution (10 ng/mL).[3][5]
-
Add 300 µL of methanol to precipitate plasma proteins.[3][5]
-
Dilute the supernatant with 200 µL of ultrapure water.[3][5]
-
Transfer the final mixture to an autosampler vial for injection.
4. LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| Chromatography | |
| LC System | ACQUITY UPLC I-CLASS (Waters)[3][6] |
| Column | ACQUITY UPLC® HSS T3[3][6] |
| Mobile Phase A | Methanol[3][5] |
| Mobile Phase B | 0.1% Formic Acid in Water[3][5] |
| Flow Rate | 0.35 mL/min[3][8] |
| Injection Volume | 4.0 µL[3][5] |
| Autosampler Temp. | 6°C[3][5] |
| Total Run Time | 3.5 min[3][6] |
| Gradient Elution | Time (min) |
| 0 - 0.5 | |
| 0.5 - 1.8 | |
| 1.8 - 2.8 | |
| 2.8 - 3.5 | |
| Mass Spectrometry | |
| MS System | AB Sciex Triple Quad 5500[3][6] |
| Ionization Mode | Positive Ionization[3][8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][8] |
| MRM Transitions | Analyte |
| Prazosin | |
| This compound (IS) |
Method Validation and Performance
The method was validated for specificity, linearity, sensitivity, precision, and accuracy.
-
Specificity: The method demonstrated high specificity, with no significant interference observed from endogenous components in blank plasma samples.[3]
-
Linearity and Sensitivity: The calibration curve was linear over the concentration range of 0.1000 to 30.00 ng/mL.[3][8] The lower limit of quantification (LLOQ) was established at 0.1000 ng/mL, showcasing the high sensitivity of the method.[3][6]
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1000 – 30.00 ng/mL[3][8] |
| Correlation Coefficient (r²) | ≥ 0.99[9] |
| LLOQ | 0.1000 ng/mL[3][6] |
| LLOQ Precision (CV) | ≤ 20%[5] |
| LLOQ Accuracy | Within ±20%[5] |
| Extraction Recovery | ≥ 89.3%[3] |
Visualizations
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of Prazosin.
Caption: Workflow for Prazosin analysis.
Caption: LC-MS/MS analysis logic flow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. longdom.org [longdom.org]
- 3. frontiersin.org [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Frontiers | A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [frontiersin.org]
- 6. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Prazosin-d8 in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Prazosin-d8 as an internal standard in pharmacokinetic (PK) studies of Prazosin. The information is intended to guide researchers in developing and validating robust bioanalytical methods for the accurate quantification of Prazosin in biological matrices.
Introduction to Prazosin and the Role of a Deuterated Internal Standard
Prazosin is a selective alpha-1 adrenergic receptor antagonist used in the management of hypertension, benign prostatic hyperplasia, and PTSD-associated nightmares.[1] Its therapeutic action is achieved through the relaxation of smooth muscle in blood vessels and the prostate.[1] Prazosin is extensively metabolized in the liver and exhibits a relatively short half-life of 2-3 hours, with oral bioavailability ranging from approximately 50-70%.[2][3]
Accurate characterization of Prazosin's pharmacokinetic profile is crucial for dose optimization and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] this compound possesses nearly identical physicochemical properties to Prazosin, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior allow for the correction of variability that can be introduced during sample preparation and analysis, leading to enhanced accuracy, precision, and reproducibility of the analytical method.[4][5]
Pharmacokinetic Parameters of Prazosin
The following table summarizes key pharmacokinetic parameters of Prazosin, which are essential for the design of pharmacokinetic studies, including sampling time points and dose selection.
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 1-3 hours | |
| Elimination Half-Life (t½) | 2-3 hours | [2] |
| Oral Bioavailability | 50-70% | [2] |
| Protein Binding | 97% | [2] |
| Volume of Distribution (Vd) | 0.5-1.5 L/kg | [2] |
| Clearance | 10-20 L/h/70 kg | [2] |
Bioanalytical Method for Prazosin Quantification using LC-MS/MS
A sensitive and specific LC-MS/MS method for the quantification of Prazosin in human plasma, utilizing this compound as an internal standard, is detailed below. This method is suitable for pharmacokinetic and bioequivalence studies.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Prazosin from plasma samples.
Protocol:
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (10 ng/mL).
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 8 minutes.
-
Centrifuge at 5,500 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 200 µL of ultrapure water.
-
Inject 4.0 µL of the final solution into the LC-MS/MS system.[1]
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 4.0 µL |
| Autosampler Temperature | 6°C |
| Gradient Elution | 0-0.5 min: 35% B0.5-1.8 min: 35% → 98% B1.8-2.8 min: 98% B2.8-3.5 min: 98% → 35% B |
Reference for all LC conditions:[1]
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Ionization |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Prazosin) | m/z 384.2 → 95.0 |
| MRM Transition (this compound) | m/z 392.2 → 95.0 |
Reference for all MS conditions:[1][3]
Quantitative Data from a Bioequivalence Study
The following table presents pharmacokinetic data from a bioequivalence study of two Prazosin formulations, demonstrating the application of the described analytical method.
| Parameter | Test Formulation (mean ± SD) | Reference Formulation (mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 23.54 ± 7.21 | 23.45 ± 8.13 | 100.43% (91.57%–110.12%) |
| AUC0-24 (ng·h/mL) | 74.95 ± 21.57 | 75.53 ± 24.84 | 100.29% (94.65%–106.26%) |
| AUC0-∞ (ng·h/mL) | 76.66 ± 21.81 | 77.22 ± 24.97 | 100.25% (94.74%–106.07%) |
Data sourced from a bioequivalence study in healthy Chinese subjects.[1][3][4]
Experimental Workflow and Signaling Pathway
Experimental Workflow for a Prazosin Pharmacokinetic Study
The following diagram illustrates the key steps involved in a typical pharmacokinetic study of Prazosin, from sample collection to data analysis.
Caption: Workflow for a Prazosin pharmacokinetic study.
Signaling Pathway of Prazosin
Prazosin exerts its therapeutic effects by blocking the alpha-1 adrenergic receptors. This diagram depicts the simplified signaling pathway.
Caption: Prazosin's mechanism of action.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a reliable and accurate approach for the quantification of Prazosin in biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of Prazosin, facilitating robust drug development and clinical studies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. rjptonline.org [rjptonline.org]
- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Studies of Prazosin Utilizing Prazosin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting bioequivalence studies of Prazosin, a selective alpha-1 adrenergic receptor antagonist, using Prazosin-d8 as a stable isotope-labeled internal standard. The inclusion of a deuterated internal standard is a critical component for robust and accurate bioanalytical method development, ensuring reliable pharmacokinetic data.[1][2][3][4]
Introduction
Prazosin is a medication used to treat high blood pressure, benign prostatic hyperplasia, and post-traumatic stress disorder.[5] To ensure the therapeutic equivalence of generic formulations of Prazosin, regulatory agencies require bioequivalence studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.
A key aspect of a successful bioequivalence study is a validated bioanalytical method for the accurate quantification of the drug in a biological matrix, typically plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2][6] this compound is chemically identical to Prazosin but has a higher mass due to the replacement of hydrogen atoms with deuterium. This allows it to be differentiated by the mass spectrometer while behaving identically during sample preparation and analysis, thus correcting for variability.[2][4]
Pharmacokinetic Profile of Prazosin
Understanding the pharmacokinetic properties of Prazosin is essential for designing an appropriate bioequivalence study, including determining the dosing and sampling schedule.
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability (F) | 50-70% | [7] |
| Peak Plasma Concentration (Tmax) | 1-3 hours | [7][8] |
| Elimination Half-life (t½) | 2-3 hours | [5][7] |
| Protein Binding | 97% | [7] |
| Metabolism | Hepatic (demethylation and conjugation) | [7] |
| Major Metabolites | 6-hydroxy-prazosin | [7] |
| Excretion | Primarily in bile; only 6% excreted unchanged in urine | [7][8] |
Bioequivalence Study Protocol
The following protocol is based on regulatory guidelines and published methodologies for Prazosin bioequivalence studies.[9][10][11][12]
Study Design
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study is the recommended design.[9][11][12]
-
Treatments:
-
Test Product: Generic Prazosin formulation.
-
Reference Product: Innovator Prazosin formulation.
-
-
Dose: A single oral dose of the EQ 2 mg Base strength is recommended by the FDA for the bioequivalence study.[9]
-
Washout Period: A washout period of at least 7 days between the two periods is recommended to ensure complete elimination of the drug from the body.[10]
Study Population
Healthy, non-smoking male and non-pregnant, non-lactating female subjects between the ages of 18 and 55 are typically enrolled.[11][12] Key inclusion and exclusion criteria are summarized below.
| Inclusion Criteria | Exclusion Criteria |
| Age 18-55 years.[11][12] | History of clinically significant diseases.[13] |
| Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².[12] | Use of prescription or over-the-counter medications.[12] |
| Willingness to provide written informed consent.[12] | History of alcohol or drug abuse.[13] |
| Normal vital signs, ECG, and laboratory tests at screening.[11] | Positive test for drugs of abuse or alcohol.[12] |
Dosing and Blood Sampling
-
Dosing: Subjects should fast for at least 10 hours before and 4 hours after drug administration. A single oral dose of the test or reference product is administered with a standardized volume of water.
-
Blood Sampling: Venous blood samples (e.g., 4 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 hour) and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 7, 8, 10, 12, and 24 hours post-dose.[10]
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 5500 × g for 10 minutes) and stored frozen at -80°C until analysis.[10]
Bioanalytical Method: LC-MS/MS
The following is a detailed protocol for the quantification of Prazosin in human plasma using this compound as the internal standard. This method is based on published literature and is a robust approach for bioequivalence studies.[10]
3.4.1. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 10 ng/mL).[10]
-
Add 300 µL of methanol to precipitate the plasma proteins.[10]
-
Vortex the mixture for approximately 8 minutes.[10]
-
Centrifuge the samples at 5500 × g for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer 100 µL of the clear supernatant to a clean tube.[10]
-
Dilute the supernatant with 200 µL of ultrapure water.[10]
-
Inject a 4 µL aliquot of the final solution into the LC-MS/MS system.[10]
3.4.2. Chromatographic Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC® HSS T3 (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | Methanol[10] |
| Flow Rate | 0.35 mL/min[10] |
| Gradient Elution | A gradient program should be optimized to ensure separation from endogenous interferences. |
| Injection Volume | 4 µL[10] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
3.4.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Prazosin | m/z 384.2 → 95.0[10] |
| this compound (Internal Standard) | m/z 392.2 → 95.0[10] |
| Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows). |
Data Analysis
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for both the test and reference products using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ are calculated.
-
Bioequivalence Criteria: The test product is considered bioequivalent to the reference product if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[11]
Workflow and Signaling Pathway Diagrams
Caption: Workflow of a Prazosin Bioequivalence Study.
Caption: Simplified Signaling Pathway of Prazosin.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Prazosin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. litfl.com [litfl.com]
- 8. Clinical Pharmacokinetics of Prazosin | Semantic Scholar [semanticscholar.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Pivotal Bioequivalence Study to Qualify Manufacturing Site Transfer for Prazosin Hydrochloride Capsules [ctv.veeva.com]
Application Notes and Protocols for Plasma Sample Preparation of Prazosin using Prazosin-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantification of Prazosin in human plasma using Prazosin-d8 as an isotopic internal standard (IS). The described method is a rapid, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[1][5] The primary sample preparation technique detailed is protein precipitation, a simple and effective method for removing proteins from plasma samples.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for Prazosin analysis in human plasma using this compound.
Table 1: Method Linearity and Sensitivity [1][3]
| Parameter | Value |
| Linearity Range | 0.1000–30.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL |
| Coefficient of Determination (r²) | ≥ 0.99 |
Table 2: Extraction Recovery [1]
| Analyte | Recovery (%) |
| Prazosin | ≥89.3% |
| This compound (IS) | >92%[2] |
Table 3: Mass Spectrometry Parameters [1][3]
| Analyte | MRM Transition (m/z) | Ionization Mode |
| Prazosin | 384.2 → 95.0 | Positive |
| This compound (IS) | 392.2 → 95.0 | Positive |
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
Prazosin reference standard
-
This compound internal standard
-
Methanol (HPLC grade)[1]
-
Formic acid (LC-MS grade)[1]
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Standard and Working Solutions
-
Prazosin Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Prazosin reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Prazosin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Prazosin stock solution with methanol to achieve concentrations for the calibration curve (e.g., ranging from 0.1 to 30 ng/mL).[1]
-
This compound IS Working Solution (10 ng/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 10 ng/mL.[1]
Plasma Sample Preparation: Protein Precipitation
This protocol is a simple and efficient method for extracting Prazosin from plasma samples.[1]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 10 ng/mL this compound IS working solution to each tube.[1]
-
Protein Precipitation: Add 300 µL of methanol to each tube.[1]
-
Vortexing: Vortex the mixture for 8 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 5500 × g for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Dilution: Dilute the supernatant with 200 µL of ultrapure water.[1]
-
Injection: Inject 4 µL of the final solution into the LC-MS/MS system for analysis.[1]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of Prazosin and this compound.
-
LC System: UPLC system
-
Column: ACQUITY UPLC HSS T3 column (1.8 μm, 2.1 × 50 mm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.35 mL/min[1]
-
Gradient Elution:
-
0–0.5 min: 35% B
-
0.5–1.8 min: 35% → 98% B
-
1.8–2.8 min: 98% B
-
2.8–3.5 min: 98% → 35% B[1]
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 6°C
-
Injection Volume: 4.0 μL[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Workflow for Plasma Sample Preparation using Protein Precipitation.
Alternative Sample Preparation Methods
While protein precipitation is a straightforward and widely used technique, other methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed for plasma sample preparation.[7] These methods may offer cleaner extracts but are generally more labor-intensive.
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous plasma into an immiscible organic solvent. For Prazosin, extraction with methyl tert-butyl ether has been reported.[8]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte of interest from the plasma matrix, followed by elution with an appropriate solvent. This method can provide very clean extracts and the potential for analyte concentration.[9]
The choice of sample preparation method will depend on the specific requirements of the assay, such as the desired level of sensitivity, sample throughput, and available resources. For most applications involving Prazosin analysis in plasma with this compound as an internal standard, the protein precipitation method described offers an excellent balance of simplicity, speed, and performance.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of terazosin in human plasma, using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Prazosin and Prazosin-d8 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Prazosin and its deuterated internal standard, Prazosin-d8, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive, selective, and suitable for high-throughput bioanalytical studies. The protocol includes detailed instructions for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Prazosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension. Accurate and reliable quantification of Prazosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note outlines a robust LC-MS/MS method employing this compound as an internal standard to ensure high accuracy and precision. The method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Experimental
Materials and Reagents
-
Prazosin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatograph: ACQUITY UPLC I-CLASS system (Waters) or equivalent[1]
-
Mass Spectrometer: AB Sciex Triple Quad 5500 (AB Sciex) or equivalent[1]
-
Analytical Column: Waters ACQUITY UPLC® HSS T3 column (1.8 µm, 2.1 × 50 mm) or equivalent[1]
Liquid Chromatography Conditions
A gradient elution method is employed for the chromatographic separation of Prazosin and this compound.
| Parameter | Value |
| Column | Waters ACQUITY UPLC® HSS T3 (1.8 µm, 2.1 × 50 mm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 4.0 µL |
| Autosampler Temp. | 6°C |
| Column Temp. | 40°C |
| Run Time | 3.5 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 0.5 | 35 |
| 1.8 | 98 |
| 2.8 | 98 |
| 2.9 | 35 |
| 3.5 | 35 |
Mass Spectrometry Settings
The mass spectrometer is operated in positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Prazosin MRM Transition | m/z 384.2 → 95.0 |
| This compound MRM Transition | m/z 392.2 → 95.0 |
| Collision Energy (CE) | To be optimized for the specific instrument |
| Declustering Potential (DP) / Cone Voltage (CV) | To be optimized for the specific instrument |
| Source Temperature | To be optimized for the specific instrument (e.g., 500°C) |
| IonSpray Voltage | To be optimized for the specific instrument (e.g., 5500 V) |
Note: Collision energy and declustering potential/cone voltage are instrument-dependent parameters and should be optimized to achieve the maximum signal intensity for both the analyte and the internal standard.
Protocol
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Prazosin and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Prazosin by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 10 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma sample into a microcentrifuge tube.[1]
-
Add 10 µL of the this compound internal standard working solution (10 ng/mL) to the plasma sample.[1]
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of methanol to the tube to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 8 minutes.[1]
-
Centrifuge the sample at 5500 x g for 10 minutes.[1]
-
Carefully transfer 100 µL of the clear supernatant to a clean tube.[1]
-
Dilute the supernatant with 200 µL of ultrapure water.[1]
-
Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.
Analytical Workflow Diagramdot
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Prazosin using Prazosin-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Prazosin in biological matrices, specifically human plasma, for therapeutic drug monitoring (TDM). The use of its deuterated stable isotope, Prazosin-d8, as an internal standard (IS) is highlighted to ensure accuracy and precision in bioanalytical assays.
Introduction
Prazosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD)-associated nightmares.[1][2] Therapeutic drug monitoring of Prazosin is crucial to optimize dosing, ensure efficacy, and minimize adverse effects, such as first-dose hypotension.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of drugs in biological fluids. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[4]
Signaling Pathway of Prazosin
Prazosin acts as a competitive antagonist at alpha-1 adrenergic receptors, which are G-protein coupled receptors. By blocking these receptors, Prazosin inhibits the downstream signaling cascade initiated by the binding of endogenous catecholamines like norepinephrine. This leads to the relaxation of smooth muscles in blood vessels and the prostate.[1][5]
Experimental Protocols
A validated LC-MS/MS method for the quantification of Prazosin in human plasma using this compound as an internal standard is detailed below.[4][6]
Materials and Reagents
-
Prazosin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (10 ng/mL).[4]
-
Add 300 µL of methanol to precipitate proteins.[4]
-
Vortex the mixture for 8 minutes.[4]
-
Centrifuge at 5500 × g for 10 minutes.[4]
-
Transfer 100 µL of the supernatant to a new tube.[4]
-
Dilute the supernatant with 200 µL of ultrapure water.[4]
-
Inject 4 µL of the final solution into the LC-MS/MS system.[4]
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC® HSS T3 (1.8 µm, 2.1 × 50 mm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Methanol[6] |
| Flow Rate | 0.35 mL/min[6] |
| Column Temperature | 40°C[6] |
| Autosampler Temp. | 6°C[4] |
| Injection Volume | 4.0 μL[6] |
| Gradient Elution | 0–0.5 min: 35% B0.5–1.8 min: 35% → 98% B1.8–2.8 min: 98% B2.8–3.5 min: 98% → 35% B[6] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transition | Prazosin: m/z 384.2 → 95.0This compound: m/z 392.2 → 95.0[4] |
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for Prazosin therapeutic drug monitoring.
Method Validation Summary
The described LC-MS/MS method has been validated according to regulatory guidelines. A summary of the validation parameters is presented below, with a comparison to another published method for context.
| Validation Parameter | Method 1 (this compound IS) | Method 2 (Terazosin IS) |
| Linearity Range | 0.1000–30.00 ng/mL[4] | 0.5–30.0 ng/mL[7] |
| LLOQ | 0.1000 ng/mL[4] | 0.5 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99[7] | ≥ 0.99[7] |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 10.3%[7] |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 10.3%[7] |
| Accuracy (% Bias) | Within ±15% | Not explicitly stated, but recovery is high |
| Recovery | ≥ 89.3%[4] | > 92%[7] |
| Specificity | No significant interference observed[4] | High selectivity reported[7] |
Discussion
The presented LC-MS/MS method utilizing this compound as an internal standard demonstrates high sensitivity, specificity, and a wide linear range, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.[4] The simple protein precipitation sample preparation method allows for high-throughput analysis. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring accurate quantification. While an alternative method using a structural analog (Terazosin) as an internal standard also shows good performance, the use of a deuterated internal standard like this compound is generally preferred as it more closely mimics the chromatographic behavior and ionization efficiency of the analyte, leading to more reliable correction for matrix effects.
Conclusion
This application note provides a detailed and validated protocol for the determination of Prazosin in human plasma using LC-MS/MS with this compound as the internal standard. The method is robust, sensitive, and suitable for routine therapeutic drug monitoring, contributing to the safe and effective use of Prazosin in clinical practice. The provided workflow and validation data can serve as a valuable resource for researchers and clinicians involved in the analysis of Prazosin.
References
- 1. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Using Prazosin to Treat Posttraumatic Stress Disorder and Associations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. frontiersin.org [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Prazosin-d8 in Preclinical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Prazosin-d8 in preclinical research. This compound, a deuterium-labeled analog of Prazosin, serves as an invaluable tool, primarily as an internal standard (IS) in bioanalytical methods for the accurate quantification of Prazosin in biological matrices. Its use is critical for robust pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Bioanalytical Applications: Quantification of Prazosin
This compound is the gold standard internal standard for the quantification of Prazosin in preclinical and clinical samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope-labeled nature ensures that it co-elutes with and has nearly identical ionization efficiency to the unlabeled Prazosin, thus compensating for variability in sample preparation and matrix effects.[1][2]
Table 1: LC-MS/MS Parameters for Prazosin Quantification using this compound
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Waters ACQUITY UPLC® HSS T3 | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Methanol | [1] |
| Flow Rate | 0.35 mL/min | [1] |
| Injection Volume | 4.0 µL | [2] |
| Run Time | 3.5 min | [1] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| MRM Transition (Prazosin) | m/z 384.2 → 95.0 | [1][2] |
| MRM Transition (this compound) | m/z 392.2 → 95.0 | [1][2] |
| Linearity Range | 0.1000–30.00 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL | [1][2] |
| Extraction Recovery | ≥89.3% | [1] |
Experimental Protocol: Quantification of Prazosin in Plasma
This protocol outlines a typical protein precipitation method for the extraction of Prazosin from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Blank plasma
-
Prazosin and this compound stock solutions
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Extraction:
-
Sample Dilution and Injection:
Pharmacokinetic Studies
Accurate determination of Prazosin's pharmacokinetic profile is essential in preclinical development. This compound is a critical component of the bioanalytical method used to generate the concentration-time data required for PK parameter calculation.
Table 2: Pharmacokinetic Parameters of Prazosin (Human Data)
| Parameter | Value | Reference |
| Bioavailability | 50-70% | [3] |
| Peak Plasma Concentration (Tmax) | 1-3 hours | [3][4] |
| Protein Binding | 97% | [3] |
| Elimination Half-life (t½) | 2-3 hours | [3][5] |
| Volume of Distribution | 0.5-1.5 L/kg | [3] |
| Clearance | 10-20 L/h/70 kg | [3] |
Experimental Protocol: Preclinical Pharmacokinetic Study Design (Rodent Model)
This protocol provides a general framework for a single-dose pharmacokinetic study in rats.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Prazosin formulation for oral or intravenous administration
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
This compound for bioanalysis
Procedure:
-
Dosing:
-
Administer a single dose of Prazosin to a cohort of rats via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for Prazosin concentration using a validated LC-MS/MS method with this compound as the internal standard (as described in Section 1).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution from the plasma concentration-time data.
-
Receptor Binding and Mechanism of Action
Prazosin is a potent and selective antagonist of α1-adrenergic receptors.[3][6] Understanding its binding affinity to these receptors is fundamental to interpreting its pharmacological effects. While radiolabeled Prazosin (e.g., [3H]-Prazosin) is typically used in receptor binding assays, the data obtained are crucial for preclinical research involving Prazosin.
Table 3: Prazosin Receptor Binding Affinities (Ki values)
| Receptor Subtype | Ki (nM) | Reference |
| α1A-adrenergic receptor | 0.13 - 1.0 | [5] |
| α1B-adrenergic receptor | 0.06 - 0.62 | [5] |
| α1D-adrenergic receptor | 0.06 - 0.38 | [5] |
| α2-adrenergic receptors | High (low affinity) | [5] |
Experimental Protocol: In Vitro Receptor Binding Assay (General Principles)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for α1-adrenergic receptors.
Materials:
-
Cell membranes or tissue homogenates expressing α1-adrenergic receptors
-
Radiolabeled ligand (e.g., [3H]-Prazosin)
-
Test compounds (unlabeled)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation:
-
Incubate the receptor source with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
-
Separation:
-
Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.
-
-
Quantification:
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Conclusion
This compound is an indispensable tool in the preclinical development of Prazosin and other compounds that interact with the α1-adrenergic system. Its primary application as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality pharmacokinetic data. A thorough understanding of Prazosin's pharmacokinetic properties and its mechanism of action at the receptor level, facilitated by these robust analytical methods, is paramount for the successful progression of drug candidates from preclinical to clinical stages.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [frontiersin.org]
- 3. litfl.com [litfl.com]
- 4. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prazosin - Wikipedia [en.wikipedia.org]
- 6. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Prazosin-d8 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Prazosin-d8 for use as an internal standard (IS) in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
This compound is a deuterated form of Prazosin, meaning some hydrogen atoms have been replaced by deuterium.[1] Its primary function is to serve as an internal reference during the quantitative analysis of Prazosin in biological samples.[1] Because it is chemically almost identical to Prazosin, it experiences similar variations during sample preparation, extraction, and analysis, including matrix effects and instrument variability.[2] By adding a known, constant amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[2]
Q2: What are the ideal characteristics of a deuterated internal standard like this compound?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity, ideally with at least 98% isotopic enrichment to minimize background interference.[2][3] The deuterium labels should be on a stable part of the molecule to prevent hydrogen-deuterium exchange during sample processing and analysis.[2]
Q3: Can this compound perfectly correct for all matrix effects?
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2] This phenomenon, known as differential matrix effects, can occur if Prazosin and this compound are affected differently by components in the biological matrix.[2] A common cause is slight chromatographic separation between the two compounds due to the deuterium isotope effect.[2] If they elute into regions with varying degrees of ion suppression or enhancement, the ratio of their signals will not be constant, leading to inaccurate quantification.[2]
Q4: What are common issues encountered when using deuterated internal standards like this compound?
The most prevalent challenges include:
-
Differential Matrix Effects: As described above, where the analyte and internal standard are affected differently by the matrix.[4]
-
Purity Issues: The this compound may contain a small amount of unlabeled Prazosin, which can artificially inflate the analyte's signal, especially at the lower limit of quantification (LLOQ).[4]
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by protons, a process known as back-exchange.[4] This is more likely to occur at certain molecular positions and under acidic or basic conditions.[4]
-
In-source Fragmentation: The deuterated internal standard may lose a deuterium atom in the ion source of the mass spectrometer, contributing to the analyte's signal.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in this compound response across samples | Inconsistent addition of the internal standard; Degradation of this compound; Significant and variable matrix effects. | Review the procedure for adding the internal standard to ensure consistency.[5] Prepare fresh this compound stock and working solutions. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples.[6] |
| Decreasing this compound signal over an analytical run | Isotopic exchange (back-exchange) of deuterium atoms for protons.[4] | Investigate the stability of this compound in the sample matrix and analytical solvent over time.[4] Assess the pH of the solutions, as exchange can be promoted by acidic or basic conditions.[4] Ensure the deuterium labels on this compound are in stable positions.[7] |
| This compound signal observed in blank samples | Contamination of the blank matrix or solvent; Carryover from previous injections. | Analyze a fresh source of blank matrix. Implement a more rigorous needle wash protocol in the autosampler. |
| Inaccurate quantification, especially at the LLOQ | Contribution from unlabeled Prazosin present as an impurity in the this compound standard.[4] | Evaluate the purity of the this compound standard. The response from the internal standard in a zero sample (matrix with IS only) should not exceed 5% of the response at the LLOQ.[8] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal without interfering with the analyte quantification.
Methodology:
-
Prepare this compound Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 5, 10, 20, 50, and 100 ng/mL) in the appropriate solvent. One study successfully used a 10 ng/mL working solution.[9][10]
-
Spike Samples: Spike a consistent volume of each working solution into multiple replicates of blank biological matrix.
-
Sample Preparation: Process the spiked samples using the established extraction procedure for Prazosin.
-
LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Evaluate the peak area or height of this compound at each concentration.
-
Assess the reproducibility of the this compound signal (calculate the coefficient of variation, %CV) across the replicates for each concentration.
-
Select the concentration that provides a robust and consistent signal, typically in the mid-range of the instrument's linear response.
-
Protocol 2: Assessment of this compound Contribution to Analyte Signal
Objective: To evaluate the contribution of any unlabeled Prazosin in the this compound internal standard to the overall analyte signal.
Methodology:
-
Prepare Zero Samples: Prepare at least six replicates of "zero samples" by spiking the chosen optimal concentration of this compound into the blank biological matrix.
-
Prepare LLOQ Samples: Prepare replicates of the Lower Limit of Quantification (LLOQ) samples by spiking the matrix with the lowest concentration of Prazosin on the calibration curve.
-
Sample Processing and Analysis: Process and analyze both the zero samples and the LLOQ samples.
-
Data Analysis:
-
Measure the peak area of Prazosin in the zero samples.
-
Measure the peak area of Prazosin in the LLOQ samples.
-
The response of Prazosin in the zero samples should be less than 20% of the response in the LLOQ samples.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| This compound Working Solution Concentration | 10 ng/mL (as a starting point) | [9][10] |
| Isotopic Enrichment of this compound | ≥ 98% | [2][3] |
| Contribution of IS to Analyte Signal at LLOQ | < 20% | N/A |
| This compound Response in Zero Sample vs. LLOQ | < 5% of LLOQ response | [8] |
| Precision of this compound Response (%CV) | Within ±15% (for QCs) | [6] |
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Logical flow for troubleshooting this compound signal variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [frontiersin.org]
Technical Support Center: Addressing Matrix Effects with Prazosin-d8 in LC-MS
Welcome to the technical support center for addressing matrix effects in LC-MS analysis using Prazosin-d8 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Prazosin?
A1: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) refer to the alteration of the ionization efficiency of a target analyte, such as Prazosin, by co-eluting, undetected components from the sample matrix.[1][2][3] In biological matrices like plasma, endogenous substances such as phospholipids, salts, and metabolites can either suppress or enhance the ionization of Prazosin.[2][4] This interference can lead to inaccurate quantification, manifesting as poor accuracy, imprecision, and non-linearity in your results.[2][5]
Q2: Why is a deuterated internal standard like this compound considered the "gold standard" for mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is chemically almost identical to the analyte, Prazosin.[5] This means it exhibits very similar behavior during sample preparation, chromatography, and ionization.[5] By adding a known amount of this compound to your samples before processing, it serves as an internal reference. The ratio of the analyte signal to the internal standard signal is used for quantification, which normalizes for variations caused by matrix effects, leading to more accurate and precise results.[5]
Q3: What are the critical characteristics of a high-quality deuterated internal standard?
A3: When selecting a deuterated internal standard such as this compound, three factors are critical:
-
Isotopic Purity: The standard should have high isotopic enrichment (typically >98%) to minimize the contribution of the unlabeled analyte.[6]
-
Chemical Purity: The standard should be free from other impurities that could interfere with the analysis.
-
Stability of the Label: The deuterium atoms should be on stable positions in the molecule (e.g., aromatic rings) to prevent isotopic exchange with hydrogen atoms from the solvent, which would alter its mass.[6]
Troubleshooting Guides
Issue 1: Poor reproducibility of the Prazosin / this compound peak area ratio.
This is a common issue that can arise from several factors, suggesting that this compound is not effectively compensating for the matrix effect.
Troubleshooting Workflow for Poor Analyte/Internal Standard Ratio Reproducibility
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Step-by-Step Guide:
-
Confirm Co-elution of Analyte and Internal Standard: A slight separation between Prazosin and this compound can expose them to different matrix components, leading to differential matrix effects.[6] This can be caused by the deuterium isotope effect.
-
Quantify the Matrix Effect: Determine the extent of ion suppression or enhancement and how well this compound is compensating for it.
-
Investigate Internal Standard Purity and Stability:
-
Enhance Sample Cleanup: If the above steps do not resolve the issue, consider improving your sample preparation to remove more matrix components.
Issue 2: The signal for Prazosin or this compound is unexpectedly low or absent.
This is often a direct result of significant ion suppression.[7]
Troubleshooting Steps:
-
Identify Regions of Ion Suppression:
-
Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section.[7][9] This will help visualize at which retention times ion suppression is most severe.
-
Interpretation: If your analyte and internal standard elute in a region with a significant dip in the baseline signal, ion suppression is the likely cause of the low signal.[7]
-
-
Optimize Chromatography:
-
Enhance Sample Cleanup:
-
Sample Dilution:
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[7][9]
Experimental Workflow for Post-Column Infusion
Caption: Experimental setup for a post-column infusion experiment.[7]
Methodology:
-
Preparation: Prepare a standard solution of Prazosin and this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.[7]
-
System Setup: Set up the LC-MS system with the analytical column. Use a T-connector to introduce a constant flow of the standard solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[7]
-
Analysis: Begin the infusion and wait for a stable baseline signal to be achieved for the analyte and internal standard. Inject an extracted blank matrix sample onto the LC column.[7]
-
Data Interpretation: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.[7]
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Protocol 2: Quantitative Evaluation of Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement and assesses how well the deuterated internal standard compensates for it.[7]
Methodology:
Prepare three sets of samples:[5][6][7]
-
Set A (Neat Solution): Prepare standards of Prazosin and this compound at various concentrations in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike Prazosin and this compound into the extracted matrix at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike Prazosin and this compound into the blank matrix before the extraction process at the same concentrations as in Set A. (This set is primarily used to determine extraction recovery).
Data Analysis:
The following calculations are used to assess the matrix effect:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.[6]
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Prazosin) / (MF of this compound)
-
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[8]
-
-
Recovery (%):
-
Recovery % = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Quantitative Data Summary
The following table summarizes typical performance data from a validated LC-MS/MS method for Prazosin in human plasma using this compound as an internal standard.[10][12]
| Parameter | Result | Interpretation |
| Linearity Range | 0.1000–30.00 ng/mL | The method is linear over a clinically relevant concentration range.[10][12] |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL | The method is highly sensitive.[10][12] |
| Extraction Recovery (Prazosin) | 89.3% to 96.0% | High and consistent recovery of the analyte from the plasma matrix.[10][12] |
| Matrix Effect (Coefficient of Variation) | < 15% | The use of this compound effectively minimizes the impact of matrix effects.[10][12] |
Sample Preparation Protocol: Protein Precipitation
A simple and effective method for preparing plasma samples for Prazosin analysis is protein precipitation.[10][12]
Experimental Workflow for Protein Precipitation
Caption: A typical protein precipitation workflow for plasma samples.[10]
Methodology:
-
To 50 µL of a plasma sample, add 10 µL of the this compound internal standard working solution (10 ng/mL).[10]
-
Add 300 µL of methanol to precipitate the proteins.[10]
-
Vortex the mixture for 8 minutes.[10]
-
Centrifuge at 5500 x g for 10 minutes.[10]
-
Transfer 100 µL of the supernatant to a new tube.[10]
-
Dilute the supernatant with 200 µL of ultrapure water.[10]
-
Inject 4 µL of the final sample into the LC-MS/MS system.[10]
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prazosin-d8 Signal Intensity Troubleshooting
Welcome to the Technical Support Center for troubleshooting poor signal intensity of Prazosin-d8. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analytical quantification of Prazosin using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in quantitative analysis?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. Because it has nearly identical physicochemical properties to the analyte (Prazosin), it co-elutes and experiences similar matrix effects (ion suppression or enhancement).[1] This allows for more accurate and precise quantification by correcting for variations during sample preparation, injection, and ionization.[2][3]
Q2: What are the ideal characteristics of a deuterated internal standard?
Ideally, a deuterated internal standard should have a high isotopic purity (≥98% isotopic enrichment) and chemical purity (>99%).[4] It is also recommended to use an internal standard with a higher degree of deuteration (e.g., D4 or greater) to minimize isotopic interference from the analyte.[4]
Q3: What is the "deuterium isotope effect" and how can it affect my results?
The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to a small difference in retention time between the analyte and the deuterated internal standard on a chromatographic column.[1] This can cause them to experience different matrix effects, potentially leading to inaccurate quantification.[1][5]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
My this compound signal is consistently low or absent across all samples.
This often points to a systemic issue with the LC-MS system or the standard itself. Follow this step-by-step guide to identify the root cause.
Troubleshooting Workflow for Low/No this compound Signal
Caption: Troubleshooting workflow for low or no this compound signal.
Issue 2: Inconsistent or Drifting this compound Signal
The signal intensity of my this compound is highly variable between samples or is decreasing over the course of an analytical run.
This could be due to several factors, including matrix effects, isotopic exchange, or system contamination.
Troubleshooting Workflow for Inconsistent this compound Signal
Caption: Troubleshooting workflow for inconsistent this compound signal.
Quantitative Data Summary
The following table provides typical LC-MS/MS parameters for the analysis of Prazosin and this compound, based on a published method.[6][7] These can serve as a starting point for method development and troubleshooting.
| Parameter | Setting |
| LC Column | Waters ACQUITY UPLC® HSS T3 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 4.0 µL |
| Ionization Mode | Positive Ionization (ESI+) |
| MRM Transition (Prazosin) | m/z 384.2 → 95.0 |
| MRM Transition (this compound) | m/z 392.2 → 95.0 |
| LLOQ | 0.1000 ng/mL |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Purity of this compound
Objective: To determine the contribution of unlabeled Prazosin present as an impurity in the this compound internal standard.
Methodology:
-
Prepare a high-concentration solution of this compound: Dissolve the this compound standard in a suitable solvent (e.g., methanol) to a concentration significantly higher than that used in the analytical method (e.g., 1 µg/mL).
-
Acquire data in the analyte's mass channel: Inject the high-concentration this compound solution into the LC-MS/MS system and monitor the MRM transition for unlabeled Prazosin (m/z 384.2 → 95.0).
-
Data Analysis: A significant signal in the Prazosin channel indicates the presence of the unlabeled analyte as an impurity.[1] The response should be less than 5% of the analyte's response at the Lower Limit of Quantification (LLOQ) to be considered acceptable.[8]
Protocol 2: Assessment of Deuterium-Hydrogen Back-Exchange
Objective: To determine if deuterium atoms on this compound are exchanging with hydrogen atoms from the solvent or sample matrix under the experimental conditions.
Methodology:
-
Incubate this compound: Prepare solutions of this compound in the sample matrix and the analytical solvent.
-
Time-course analysis: Analyze these solutions at various time points (e.g., 0, 2, 4, 8, and 24 hours) under the same conditions as the study samples.
-
Data Analysis: A progressive decrease in the this compound signal and a corresponding increase in the Prazosin signal over time is indicative of deuterium-hydrogen back-exchange.[1][9]
Protocol 3: Evaluation of Matrix Effects
Objective: To assess whether components in the sample matrix are suppressing or enhancing the ionization of Prazosin and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of Prazosin and this compound at low, medium, and high concentrations in a clean solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established method. Spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analyze the samples: Inject all three sets of samples and acquire the data.
-
Data Analysis: Compare the peak areas of the analyte and internal standard across the three sets. A significant difference in peak areas between Set A and Set B indicates the presence of matrix effects.[4] Comparing Set B and Set C allows for the evaluation of extraction recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Prazosin-d8 isotopic exchange and stability issues
Welcome to the technical support center for Prazosin-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential isotopic exchange and stability issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of Prazosin, an α1-adrenergic receptor antagonist.[1][2] The deuterium labeling makes it a valuable tool in various research applications, particularly as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS).[3] Its use as an internal standard helps to correct for variability in sample preparation and analysis, leading to more accurate and precise measurements of Prazosin in biological matrices.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling guidelines.
Storage Conditions Summary:
| Condition | Recommendation | Source |
| Solid Form | Store at -20°C for long-term stability (up to 3 years). | [1] |
| Can be shipped at room temperature for short periods. | [1][2] | |
| In Solvent | Store at -80°C for up to 6 months. For shorter periods (up to 1 month), -20°C is acceptable. | [1] |
| General | Keep the container tightly sealed and protect from moisture. | [4][5] |
Handling Precautions:
-
Minimize dust generation and accumulation when handling the solid form.[6][7]
-
Use in a well-ventilated area.[6]
-
For solutions, it is recommended to use freshly opened, anhydrous solvents, especially for stock solutions, as hygroscopic solvents can impact solubility.[1]
Q3: I am observing a loss of isotopic purity in my this compound standard. What could be the cause?
A3: A loss of isotopic purity in this compound is likely due to deuterium-hydrogen (D-H) back-exchange. This can occur when the deuterium atoms on the molecule are replaced by protons from the surrounding environment. The most common sources of protons are protic solvents (e.g., water, methanol) and acidic or basic conditions. While the deuterium atoms on this compound are generally on carbon atoms, which are less prone to exchange than those on heteroatoms, certain conditions can facilitate this process.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent quantification when using this compound as an internal standard.
-
Possible Cause 1: Isotopic Back-Exchange.
-
Symptoms: Drifting calibration curves, increased variability in quality control samples, or a decrease in the this compound mass spectrometry signal over time.
-
Troubleshooting Steps:
-
Solvent Evaluation: If using protic solvents (e.g., methanol, water) in your sample preparation or mobile phase, consider the pH. Deuterium exchange can be catalyzed by acidic or basic conditions.
-
pH Control: Ensure the pH of your solutions is maintained in a neutral range (pH 6-8) if possible.
-
Temperature: Higher temperatures can accelerate the rate of back-exchange. If your experimental protocol involves heating steps, evaluate if the temperature and duration can be minimized.
-
Aprotic Solvents: For long-term storage of stock solutions, use aprotic solvents like acetonitrile or DMSO.[1]
-
-
-
Possible Cause 2: Degradation of this compound.
-
Symptoms: Appearance of new peaks in your chromatogram, a decrease in the this compound peak area that is not attributable to back-exchange.
-
Troubleshooting Steps:
-
Light Exposure: Protect this compound solutions from light, as quinazoline derivatives can be susceptible to photodegradation. Use amber vials or cover vials with foil.
-
Oxidative Stress: Avoid strong oxidizing agents in your sample preparation. Prazosin has been shown to be sensitive to oxidative conditions.
-
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This can help to confirm if the observed inconsistencies are due to degradation.
-
-
Issue 2: Poor solubility of this compound.
-
Possible Cause 1: Inappropriate Solvent.
-
Symptoms: Difficulty in dissolving the solid material, precipitation of the compound from the solution.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is soluble in DMSO and slightly soluble in chloroform (with heating and sonication).[] For aqueous solutions, solubility is very low.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO before diluting into aqueous buffers or mobile phases. Be mindful of the final percentage of organic solvent to prevent precipitation.
-
Hygroscopic Solvents: Use freshly opened DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the product.[1]
-
-
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability in Solution
This protocol outlines a method to evaluate the isotopic stability of this compound under various solvent and pH conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in aprotic acetonitrile at a concentration of 1 mg/mL.
-
Create a series of test solutions by diluting the stock solution to a final concentration of 10 µg/mL in the following solvents:
-
50:50 Acetonitrile:Water (pH 7)
-
50:50 Acetonitrile:Water (pH 3, adjusted with formic acid)
-
50:50 Acetonitrile:Water (pH 10, adjusted with ammonium hydroxide)
-
Methanol
-
-
-
Incubation:
-
Divide each test solution into two sets. Incubate one set at room temperature (25°C) and the other at an elevated temperature (e.g., 50°C).
-
Protect all solutions from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each test solution.
-
-
LC-MS/MS Analysis:
-
Analyze the aliquots using a validated LC-MS/MS method.
-
Monitor the mass-to-charge ratio (m/z) for both this compound and unlabeled Prazosin. The multiple reaction monitoring (MRM) transition for Prazosin is m/z 384.2 → 95.0, and for this compound is m/z 392.2 → 95.0.[3]
-
-
Data Analysis:
-
Calculate the percentage of back-exchange at each time point by comparing the peak area of the unlabeled Prazosin to the sum of the peak areas of this compound and unlabeled Prazosin.
-
Visualizations
Caption: Conceptual pathway of deuterium-hydrogen back-exchange for this compound.
Caption: Troubleshooting workflow for inconsistent this compound analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [frontiersin.org]
- 4. safemedication.com [safemedication.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
Technical Support Center: Minimizing Ion Suppression with Prazosin-d8
For researchers, scientists, and drug development professionals utilizing Prazosin-d8 as an internal standard in LC-MS/MS analyses, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my Prazosin analysis?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Prazosin.[1][2] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, decreased sensitivity, and poor reproducibility.[3] In severe cases, the signal for Prazosin may be completely lost.
Q2: How does using this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Prazosin. Since it is chemically almost identical to Prazosin, it is expected to co-elute and experience the same degree of ion suppression in the MS source.[1] By calculating the ratio of the Prazosin peak area to the this compound peak area, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[4]
Q3: Can I still get inaccurate results even when using this compound?
A3: Yes, while this compound is an excellent tool, inaccuracies can still occur. The most common reason is a slight chromatographic separation between Prazosin and this compound due to the deuterium isotope effect. If this separation causes them to elute in regions with different matrix components, they will experience differential ion suppression, leading to inaccurate results.[5]
Q4: What are the primary sources of ion suppression in a typical Prazosin bioanalysis?
A4: The most common sources of ion suppression in bioanalysis are endogenous matrix components like phospholipids, salts, and proteins that are not completely removed during sample preparation.[3][6][7] Exogenous sources can include formulation agents (e.g., solubilizers in preclinical studies), mobile phase additives, and contaminants from plasticware.[8][9]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your Prazosin analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting) for Prazosin and/or this compound
-
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Prazosin, a basic compound, can interact with residual silanol groups on C18 columns, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of Prazosin (~6.5) to ensure it is fully protonated and minimize these interactions. A mobile phase pH of around 3.2 has been shown to produce sharp, well-resolved peaks for Prazosin.[10] Using a highly deactivated or end-capped column can also mitigate this issue.[11]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of matrix components on the column can distort peak shape.
-
Solution: Use a guard column and replace it regularly. If the problem persists, reverse-flush the analytical column (if the manufacturer's instructions permit).[12]
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Problem 2: High Variability in this compound Signal Across a Run
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to fluctuating internal standard responses.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. Automated liquid handlers can improve reproducibility.
-
-
Differential Matrix Effects: If there is significant variability in the matrix composition between samples, the this compound may experience different degrees of ion suppression.
-
Problem 3: Chromatographic Separation of Prazosin and this compound
-
Possible Causes & Solutions:
-
Deuterium Isotope Effect: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in retention time.
-
Solution: Modify the chromatographic conditions to achieve co-elution. This can involve adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or the temperature. If complete co-elution is not possible, it is crucial to ensure that the separation does not occur in a region of significant ion suppression.
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Prazosin Analysis
| Sample Preparation Method | Typical Recovery of Prazosin | Relative Ion Suppression | Throughput | Recommendation |
| Protein Precipitation (PPT) | >90%[14] | High (less effective at removing phospholipids)[6] | High | Suitable for initial method development and high-throughput screening, but may require further optimization if ion suppression is significant. |
| Solid-Phase Extraction (SPE) | 85-95% | Low (more effective at removing interfering matrix components)[11] | Medium | Recommended for methods requiring high sensitivity and accuracy, as it provides cleaner extracts and reduces matrix effects. |
| Liquid-Liquid Extraction (LLE) | 80-90% | Medium to Low | Medium | A good alternative to SPE for removing salts and highly polar interferences. |
Experimental Protocols
LC-MS/MS Method for Quantification of Prazosin in Human Plasma
This protocol is based on a validated method and is provided as a starting point for your experiments.[4][15]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of methanol to precipitate the proteins.
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate Prazosin from endogenous interferences (e.g., 5-95% B over 3-5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Prazosin: 384.2 -> 247.1 (Quantifier), 384.2 -> 313.1 (Qualifier)
-
This compound: 392.2 -> 255.1 (Quantifier)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for your specific instrument to maximize the signal for Prazosin and this compound.
Mandatory Visualizations
Caption: Experimental workflow for Prazosin analysis with this compound.
Caption: Simplified signaling pathway of the α1-adrenergic receptor, the target of Prazosin.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. rjptonline.org [rjptonline.org]
- 15. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prazosin-d8 Chromatography
This technical support center provides troubleshooting guidance for common peak shape problems encountered during the chromatographic analysis of Prazosin-d8. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem observed with this compound and what is its primary cause?
The most common issue is peak tailing . Prazosin is a basic compound, and its deuterated form, this compound, exhibits similar chemical properties. The primary cause of peak tailing for basic compounds is the secondary interaction between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based HPLC columns.[1][2][3][4] This interaction causes some molecules to be retained longer, resulting in an asymmetrical peak with a "tail."[1][2]
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the beginning half of the peak is broader than the latter half, is less common than tailing.[1] The most frequent causes include:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.[1][5][6]
-
Column Collapse or Void: A physical change in the column packing, such as a void at the column inlet, can create a distorted flow path, causing fronting.[3][7] This can happen if the column is operated outside its recommended pH and temperature limits.[5]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.[1]
Q3: What could be causing my this compound peak to split or show shoulders?
Split or shoulder peaks can be indicative of several issues:
-
Partially Blocked Column Inlet Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit, distorting the sample band as it enters the column.[5]
-
Column Void: A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[7][8][9]
-
Injection Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the analyte to precipitate and then redissolve, leading to a split peak.[1][8]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
When encountering abnormal peak shapes for this compound, a systematic approach can help identify and resolve the issue efficiently.
Step 1: Observe the Chromatogram
-
Are all peaks affected or just this compound?
-
If all peaks show poor shape (e.g., tailing, fronting, or splitting), the problem is likely system-wide.[6] This could be due to a blocked column frit, a column void, or extra-column volume effects (e.g., excessive tubing length).[1][5][6]
-
If only the this compound peak (and structurally similar compounds) is affected, the issue is likely chemical in nature, related to interactions between the analyte and the stationary phase.[5]
-
Step 2: Address System-Wide Issues (If all peaks are affected)
-
Check for Blockages: Reverse the column and flush it to waste to dislodge any particulates on the inlet frit.[5] Consider installing an in-line filter between the autosampler and the column.[6]
-
Inspect for Voids: A sudden change to fronting peaks can indicate column collapse.[5] This often requires column replacement.[1]
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce peak broadening.[1]
Step 3: Address Analyte-Specific Issues (If only this compound is affected)
This is the most common scenario for this compound, typically manifesting as peak tailing.
-
Experimental Protocol for Mitigating Peak Tailing:
-
Acidify the Mobile Phase: Add a small amount of an acid modifier, such as formic acid (0.1% is common), to the mobile phase.[10][11] This protonates the silanol groups on the stationary phase, reducing their interaction with the basic this compound molecule.
-
Use a Buffered Mobile Phase: Employing a buffer like ammonium formate or ammonium acetate can help maintain a consistent low pH and the ammonium ions can compete with the analyte for active silanol sites.[1]
-
Optimize Sample Concentration: To rule out column overload (which can sometimes manifest as a right-triangle-shaped tailing peak), dilute the sample and reinject.[5] If the peak shape improves, reduce the injection volume or sample concentration.[1]
-
Select an Appropriate Column:
-
Increase Mobile Phase pH: As an alternative approach, increasing the mobile phase pH to a point where this compound is in its neutral form can reduce tailing. However, ensure the column is stable at the chosen higher pH (typically > 7.5).[1]
-
Data Presentation: Recommended LC-MS/MS Parameters
The following table summarizes a validated set of experimental conditions for the analysis of Prazosin, which can be adapted for this compound.
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC® HSS T3 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 4.0 µL |
| Autosampler Temp. | 6°C |
| Ionization Mode | Positive Ionization (ESI) |
| MRM Transition | m/z 392.2 → 95.0 |
Data adapted from a study on Prazosin bioequivalence.[10]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound peak shape problems.
Mechanism of Peak Tailing
Caption: Interaction causing peak tailing of basic analytes like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Abnormal Peak Shapes : Shimadzu SOPS [shimadzu.com.au]
- 10. frontiersin.org [frontiersin.org]
- 11. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prazosin-d8 Recovery in Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Prazosin-d8 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound recovery during sample extraction?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the sample preparation workflow. The most common issues include a suboptimal extraction method, incorrect pH during extraction, and the inherent chemical properties of Prazosin. As a basic compound, its extraction efficiency is highly dependent on the pH of the sample and the solvents used. Furthermore, issues such as incomplete elution from a solid-phase extraction (SPE) sorbent, insufficient phase separation in liquid-liquid extraction (LLE), or degradation of the analyte can all contribute to poor recovery.
Q2: Which extraction method is recommended for this compound from biological matrices like plasma?
Several methods can be employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice depends on the required cleanliness of the extract, desired concentration factor, and the analytical technique being used.
-
Protein Precipitation (PPT): This is a simple and rapid method, often used for high-throughput analysis. A recent study demonstrated high and consistent recovery of Prazosin from human plasma using protein precipitation with methanol.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. The key to successful LLE of this compound is to adjust the sample pH to an alkaline range (typically pH 9-11) to ensure the analyte is in its neutral, more organic-soluble form.
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the ability to concentrate the analyte. Reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents are typically used for basic compounds like Prazosin.
Q3: How critical is pH control during the extraction of this compound?
pH control is one of the most critical factors for the successful extraction of this compound. Prazosin is a basic compound, and its ionization state is dictated by the pH of the surrounding solution.
-
In acidic conditions , Prazosin will be protonated (ionized), making it more soluble in aqueous solutions and less likely to be extracted into an organic solvent or retained on a reversed-phase SPE sorbent.
-
In alkaline conditions (at least 2 pH units above its pKa), Prazosin will be in its neutral, non-ionized form, which is more hydrophobic and will readily partition into an organic solvent or be retained by a non-polar SPE sorbent.[3]
Failure to properly adjust the pH is a very common reason for low recovery.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low this compound signal in the final extract | Suboptimal pH of the aqueous sample. | Prazosin is a basic compound. Ensure the pH of the plasma/sample is adjusted to an alkaline range (e.g., pH 9-11) using a suitable buffer or base to neutralize the charge on the molecule and increase its affinity for the organic solvent.[3] |
| Inappropriate organic solvent. | The polarity of the extraction solvent should be matched to the analyte. For Prazosin, solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures containing these are often effective. Experiment with different solvents or solvent mixtures to find the one that provides the best recovery. | |
| Insufficient solvent to sample ratio. | A low volume of organic solvent may not be sufficient to efficiently extract the analyte. A general guideline is to use a solvent-to-sample ratio of at least 5:1. A ratio of 7:1 is often considered a good starting point for optimization.[3] | |
| Inadequate mixing/vortexing. | Incomplete mixing of the aqueous and organic phases will lead to poor extraction efficiency. Ensure vigorous vortexing for a sufficient amount of time (e.g., 1-5 minutes) to maximize the surface area contact between the two phases. | |
| Emulsion formation. | Emulsions at the interface of the two layers can trap the analyte and lead to low recovery. To break emulsions, try adding salt to the aqueous phase ("salting out"), centrifugation at high speed, or filtering the mixture through a glass wool plug. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound detected in the sample load or wash fractions. | Inappropriate sorbent selection. | For a basic compound like Prazosin, a reversed-phase sorbent (e.g., C18, C8) or a mixed-mode sorbent with cation exchange properties is generally suitable. Ensure the chosen sorbent has sufficient capacity for the sample load. |
| Incorrect pH during sample loading. | For reversed-phase SPE, the sample should be at an alkaline pH to ensure this compound is in its neutral form and can be retained by the non-polar sorbent. For cation-exchange SPE, the sample should be at an acidic pH to ensure this compound is positively charged and can bind to the sorbent. | |
| Wash solvent is too strong. | The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. If this compound is being lost during the wash step, reduce the organic content of the wash solvent or adjust its pH. | |
| Low this compound signal in the elution fraction. | Incomplete elution. | The elution solvent may not be strong enough to desorb this compound from the sorbent. For reversed-phase SPE, a strong organic solvent like methanol or acetonitrile is typically used. For cation-exchange SPE, the elution solvent should contain a component to neutralize the charge interaction, such as a small amount of ammonia or other base in the organic solvent. |
| Insufficient elution solvent volume. | Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent. Try eluting with multiple smaller volumes and combining them. | |
| Secondary interactions with the sorbent. | Basic compounds like Prazosin can sometimes have secondary interactions with residual silanol groups on silica-based sorbents, leading to incomplete elution. Using a polymer-based sorbent or an end-capped silica sorbent can help to minimize these interactions. Adding a competing base to the elution solvent can also be effective. |
Experimental Protocols
Protein Precipitation Method for Prazosin from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of Prazosin in human plasma.[1][2]
1. Sample Preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Add 300 µL of methanol to precipitate the plasma proteins.
2. Extraction:
-
Vortex the mixture for 8 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 5500 × g for 10 minutes to pellet the precipitated proteins.
3. Final Extract Preparation:
-
Carefully transfer 100 µL of the clear supernatant to a clean tube or well in a 96-well plate.
-
Dilute the supernatant with 200 µL of ultrapure water.
-
Inject an appropriate volume (e.g., 4 µL) of the final mixture into the LC-MS/MS system for analysis.[2]
Quantitative Data: This protein precipitation method has been shown to yield high and reproducible recovery for Prazosin.
| Analyte | Extraction Method | Matrix | Recovery Range |
| Prazosin | Protein Precipitation with Methanol | Human Plasma | 89.3% - 96.0%[1][4] |
Visualizations
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Caption: Troubleshooting workflow for low this compound recovery in SPE.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
Prazosin-d8 Calibration Curve Technical Support Center
Welcome to the technical support center for Prazosin-d8 calibration curve issues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the LC-MS/MS analysis of Prazosin using its deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting issues with your this compound calibration curves.
Q1: My this compound calibration curve has poor linearity (R² < 0.99). What are the potential causes and how can I fix it?
Potential Causes:
-
Incorrect Concentration Range: The calibration standards may extend beyond the linear range of the instrument.[1]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[1]
-
Inaccurate Standard Preparation: Errors in serial dilutions or stock solution concentration will directly impact linearity.
-
Internal Standard (IS) Variability: Inconsistent addition of this compound across calibrants can lead to a poor correlation.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of Prazosin and/or this compound, leading to a non-linear response, especially if the effect is not consistent across the concentration range.[2]
Troubleshooting Steps:
-
Verify Linear Range: Confirm that your calibration standards are within the expected linear range for your instrument and method. A typical linear range for Prazosin in human plasma is 0.1000–30.00 ng/mL.[3][4]
-
Check for Detector Saturation: Examine the peak shape of your highest concentration standard. If the peak top is flat, this indicates saturation. Dilute the high standard and re-inject. If the diluted sample falls on the linear portion of the curve, you have confirmed saturation.[1] Consider narrowing the calibration range or adjusting detector settings if possible.
-
Prepare Fresh Standards: Prepare a new set of calibration standards from a freshly prepared stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Evaluate Internal Standard Response: Check the peak area of this compound across all calibration standards. The response should be consistent. Significant variation may indicate issues with the IS addition, stability, or ionization.[1]
-
Assess Matrix Effects: Prepare a set of standards in a clean solvent and another set in the biological matrix. A significant difference in the slope of the calibration curves suggests the presence of matrix effects. If matrix effects are suspected, consider a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components.
Q2: I'm observing high variability and poor precision in my quality control (QC) samples. What could be the problem?
Potential Causes:
-
Inconsistent Sample Preparation: Variability in extraction recovery during sample preparation is a common source of imprecision.
-
Internal Standard Instability: The this compound internal standard may be unstable in the sample matrix or processing solvents.
-
Autosampler/Injector Issues: Inconsistent injection volumes or air bubbles in the autosampler can lead to variable results.[1]
-
Chromatographic Issues: Poor peak shape or shifting retention times can affect the precision of peak integration.
-
Isotope Effect: Although chemically similar, deuterated standards can sometimes exhibit slight differences in chromatographic retention time compared to the analyte.[5][6] If there is a region of strong ion suppression where the analyte and IS elute, even a small shift can lead to differential matrix effects and imprecision.[2]
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is followed consistently for all samples. Pay close attention to vortexing times, centrifugation speeds, and solvent volumes.
-
Verify Internal Standard Stability: Assess the stability of this compound in your matrix and solvents under your experimental conditions (e.g., bench-top stability, freeze-thaw stability).[4]
-
Maintain the LC System: Perform regular maintenance on your autosampler and injector. Purge the system to remove air bubbles and clean the injector port and syringe.
-
Optimize Chromatography: Ensure your chromatographic method provides good peak shape and consistent retention times. A suitable column for Prazosin analysis is a C18 column.[3][4]
-
Overlay Chromatograms: Overlay the chromatograms of Prazosin and this compound to verify co-elution.[7] If there is a slight separation, investigate if this corresponds to a region of ion suppression by infusing a constant concentration of the analyte and IS while injecting a blank matrix extract.
Q3: My this compound signal is inconsistent or drifting. What should I investigate?
Potential Causes:
-
Internal Standard Solution Instability: The this compound stock or working solution may have degraded or evaporated.
-
Adsorption: The internal standard may adsorb to vials, pipette tips, or parts of the LC system, leading to a drifting signal.[7]
-
In-source Fragmentation: The deuterated internal standard might be fragmenting in the mass spectrometer source, leading to a lower than expected signal.
-
Deuterium-Hydrogen Back-Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly at acidic or basic sites. This can be influenced by the pH of the mobile phase or sample diluent.[7]
Troubleshooting Steps:
-
Prepare Fresh IS Solutions: Prepare a fresh this compound stock and working solution. Ensure proper storage in a tightly sealed container at the recommended temperature.[1]
-
Check for Adsorption: Use silanized glassware or polypropylene vials to minimize adsorption. Prime the LC system with a few injections of a high-concentration standard to saturate any active sites.
-
Optimize MS Source Conditions: Review and optimize the ion source parameters (e.g., temperature, gas flows, voltages) to minimize in-source fragmentation.
-
Evaluate Label Stability: Ensure the deuterium labels on this compound are on chemically stable positions (e.g., aromatic rings) to prevent back-exchange.[7] If back-exchange is suspected, experiment with different mobile phase pH values to see if the signal stabilizes.
Quantitative Data Summary
The following table summarizes typical parameters for a validated LC-MS/MS method for Prazosin analysis using this compound.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.1000 - 30.00 ng/mL | [3][4] |
| Correlation Coefficient (R²) | ≥ 0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL | [3][4] |
| Intra- and Inter-batch Precision (CV%) | < 11.9% | [4] |
| Accuracy | Within ±20% at LLOQ, ±15% at other concentrations | [4] |
| Mean Extraction Recovery | > 89% | [3] |
Experimental Protocols & Methodologies
A representative LC-MS/MS method for the analysis of Prazosin in human plasma is detailed below.[3][4]
1. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 10 ng/mL).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 8 minutes.
-
Centrifuge at 5500 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube.
-
Dilute the supernatant with 200 µL of ultrapure water.
-
Inject 4 µL of the final solution into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: UPLC system
-
Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 50 mm)
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.35 mL/min
-
Gradient Elution:
-
0–0.5 min: 35% B
-
0.5–1.8 min: 35% → 98% B
-
1.8–2.8 min: 98% B
-
2.8–3.5 min: 98% → 35% B
-
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Prazosin: m/z 384.2 → 95.0
-
This compound (IS): m/z 392.2 → 95.0
-
Visualizations
The following diagrams illustrate key workflows and concepts related to Prazosin analysis and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. frontiersin.org [frontiersin.org]
- 4. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
Prazosin-d8 Interference in Mass Spectrometry: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Prazosin-d8 as an internal standard in mass spectrometry-based assays.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during the use of this compound.
Issue 1: Inaccurate Quantification and Poor Precision
Symptom: High variability in quality control samples (%CV > 15%), inaccurate back-calculation of calibration standards, or a general lack of reproducibility.
Possible Causes and Solutions:
-
Isotopic Crosstalk: Interference from the unlabeled analyte (Prazosin) in the this compound signal channel.
-
Verification: Inject a high concentration of a certified Prazosin standard and monitor the MRM transition for this compound. A significant peak indicates crosstalk.
-
Solution:
-
Ensure the isotopic purity of the this compound internal standard is high (≥98%).[1]
-
Select a different, unique product ion for this compound that is not observed in the fragmentation of Prazosin.
-
-
-
In-source Fragmentation: The this compound molecule fragments within the ion source of the mass spectrometer, leading to a diminished precursor ion signal.
-
Verification: Infuse a solution of this compound directly into the mass spectrometer and observe the mass spectrum. The presence of significant fragment ions at low cone/declustering potential suggests in-source fragmentation.
-
Solution: Optimize the cone voltage/declustering potential. Lower these voltages to reduce the energy in the ion source and minimize premature fragmentation.
-
-
Differential Matrix Effects: Components of the sample matrix (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte and internal standard to different extents.[2]
-
Verification: Perform a post-column infusion experiment with Prazosin and this compound to identify regions of ion suppression or enhancement during the chromatographic run. A significant difference in the signal response between the two compounds at the elution time of the analyte indicates differential matrix effects.
-
Solution:
-
Improve sample preparation to more effectively remove matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Optimize chromatography to separate the analyte and internal standard from the interfering matrix components.
-
-
Issue 2: Ghost Peaks or Unexpected Signals in the this compound Channel
Symptom: A peak is observed in the this compound MRM channel in blank injections or at an incorrect retention time in samples.
Possible Causes and Solutions:
-
System Contamination: Carryover from previous injections or contamination of the LC-MS system.
-
Verification: Inject a series of blank solvent injections. The presence of a peak at the retention time of this compound points to system contamination.
-
Solution:
-
Thoroughly clean the injector, autosampler needle, and sample loop with a strong solvent.
-
Ensure high-purity solvents and additives are used for the mobile phase.
-
-
-
Leaching from Labware: Plasticizers or other compounds can leach from sample vials, pipette tips, or collection plates.
-
Verification: Prepare a blank sample in glass vials and compare the chromatogram to a blank prepared in plastic vials. A peak present only in the plastic-vial blank suggests leaching.
-
Solution: Use polypropylene or glass labware where possible. Pre-rinse all labware with the analysis solvent.
-
-
Metabolic Cross-talk: A metabolite of Prazosin may have a mass-to-charge ratio and fragmentation pattern that coincidentally matches the this compound MRM transition.
-
Verification: Analyze a sample from a subject dosed with Prazosin and monitor for the unexpected peak. If the peak is present and its intensity correlates with the Prazosin concentration, it may be a metabolite.
-
Solution: Develop a chromatographic method that separates the metabolite from this compound. Alternatively, select a different MRM transition for this compound that is not shared by the metabolite.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Prazosin and this compound?
A1: The most commonly used MRM transitions are listed in the table below. However, it is crucial to optimize these on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Prazosin | 384.2 | 247.1 | Quantifier |
| Prazosin | 384.2 | 313.1 | Qualifier |
| This compound | 392.2 | 255.1 | Quantifier |
| This compound | 392.2 | 321.1 | Qualifier |
Q2: My this compound peak is consistently fronting or tailing. What could be the cause?
A2: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the internal standard. Try reducing the concentration of your this compound spiking solution.
-
Incompatible Injection Solvent: If the sample is dissolved in a much stronger solvent than the initial mobile phase, peak distortion can occur. Ensure your sample diluent is of similar or weaker strength than the starting mobile phase.
-
Column Degradation: The analytical column may be nearing the end of its life. Try replacing the column.
Q3: How can I determine the optimal collision energy for my this compound MRM transitions?
A3: The optimal collision energy is the voltage that produces the most intense product ion signal. This can be determined experimentally:
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Set the mass spectrometer to monitor the desired precursor and product ion transition.
-
Ramp the collision energy over a range (e.g., 5-50 eV) and record the product ion intensity at each step.
-
The collision energy that yields the maximum intensity is the optimal value for that transition on your instrument.[3]
Q4: What is the expected isotopic purity of this compound, and how can I check it?
A4: Reputable suppliers provide this compound with high isotopic purity, typically ≥98%.[1] You can verify this by:
-
Infusing a high concentration of the this compound standard into the mass spectrometer.
-
Performing a full scan analysis in the mass range of Prazosin.
-
The response at the m/z of unlabeled Prazosin should be minimal compared to the this compound signal.
Q5: Can this compound be unstable in solution?
A5: Prazosin has been shown to be susceptible to degradation under hydrolytic and photolytic stress conditions.[4][5] It is recommended to:
-
Store stock solutions of this compound in a cool, dark place.[6]
-
Prepare fresh working solutions regularly.
-
Avoid prolonged exposure of samples to light and elevated temperatures.
Experimental Protocols
Typical Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 10 ng/mL).[7]
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Example LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table in FAQs |
| Collision Energy | Instrument dependent, requires optimization |
| Dwell Time | 100 ms |
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Investigation of ghost peaks in the this compound channel.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Prazosin Quantification Using Prazosin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Prazosin, with a focus on the use of its deuterated analog, Prazosin-d8, as an internal standard. The objective is to offer a comparative overview of two prominent techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, supported by experimental data and detailed protocols.
Introduction to Prazosin Analysis
Prazosin is a quinazoline derivative that acts as an α1-adrenergic receptor antagonist, widely used in the treatment of hypertension. Accurate and reliable quantification of Prazosin in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis, as it effectively compensates for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.
Comparison of Analytical Methods
The choice between LC-MS/MS and HPLC-UV for Prazosin analysis depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application. While LC-MS/MS is renowned for its superior sensitivity and specificity, making it ideal for bioanalytical applications, HPLC-UV offers a cost-effective and robust alternative for the analysis of pharmaceutical formulations.
Performance Characteristics
The following table summarizes the key performance characteristics of a validated LC-MS/MS method using this compound and a representative HPLC-UV method for Prazosin analysis.
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 0.1000–30.00 ng/mL[1][2] | 1.0–10 μg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL[1][2][3] | 6.1 ng/mL (in serum)[1] |
| Lower Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 0.1 ng/mL | 2.2 ng/mL (in serum)[1] |
| Precision (%RSD) | Intra-day: < 15%, Inter-day: < 15% | Intra-day: < 1%, Inter-day: < 1%[1] |
| Accuracy (% Recovery) | 89.3% - 95.7% | 99.25% - 100.04% (in serum)[1] |
| Sample Throughput | High (run time of 3.5 min)[1][2][3] | Moderate (run time of 4.227 min)[1] |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference) |
| Internal Standard | This compound (Isotope-labeled) | Not typically used in published methods |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and HPLC-UV are provided below to facilitate a deeper understanding of the experimental setup and procedures.
LC-MS/MS Method with this compound
This protocol is based on a validated method for the quantification of Prazosin in human plasma.[1][2]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (10 ng/mL).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 8 minutes.
-
Centrifuge at 5500 × g for 10 minutes.
-
Transfer 100 µL of the supernatant and dilute with 200 µL of ultrapure water.
-
Inject 4 µL of the final solution into the LC-MS/MS system.[1]
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Methanol (A) and 0.1% formic acid in water (B).[1][2]
-
Gradient Program:
-
0–0.5 min: 35% A
-
0.5–1.8 min: 35% → 98% A
-
1.8–2.8 min: 98% A
-
2.8–3.5 min: 98% → 35% A[1]
-
3. Mass Spectrometric Conditions:
-
MRM Transitions:
HPLC-UV Method
This protocol is a representative method for the determination of Prazosin in pharmaceutical formulations and human serum.[1]
1. Sample Preparation (for Serum):
-
To 1.0 mL of plasma, add 9.0 mL of acetonitrile.
-
Vortex the mixture for one minute.
-
Centrifuge for 10 minutes at 10,000 rpm.
-
Filter the supernatant through a 0.45 μm membrane filter.[1]
2. Chromatographic Conditions:
-
Column: Nuclosil, C18 (250×4.6 mm, 10 μm).[1]
-
Mobile Phase: 75:25 v/v acetonitrile:water, pH adjusted to 3.20 with glacial acetic acid.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection Wavelength: 250 nm.[1]
-
Injection Volume: 20 µL.[1]
Method Validation Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Experimental workflow for Prazosin analysis using LC-MS/MS with this compound.
Conclusion
The selection of an appropriate analytical method for Prazosin quantification is contingent upon the specific requirements of the study. The LC-MS/MS method, utilizing this compound as an internal standard, offers unparalleled sensitivity and selectivity, making it the definitive choice for bioanalytical applications such as pharmacokinetic and bioequivalence studies where low concentrations in complex biological matrices are expected.[4][5] Conversely, the HPLC-UV method provides a reliable, cost-effective, and robust alternative for routine quality control analysis of pharmaceutical formulations containing higher concentrations of Prazosin.[1] The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision based on the analytical performance and practical considerations of each technique.
References
- 1. longdom.org [longdom.org]
- 2. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Internal Standards for Prazosin Quantification: Prazosin-d8 vs. Analog Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents is a cornerstone of drug development and clinical research. In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for ensuring the precision and accuracy of results. An internal standard is a compound of known concentration added to samples to correct for analytical variability. The choice of internal standard can significantly impact method performance. This guide provides an objective comparison of the stable isotope-labeled internal standard (SIL-IS), Prazosin-d8, with a commonly used analog internal standard, Terazosin, for the quantification of Prazosin.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis.[1] These are molecules where one or more atoms of the analyte have been replaced with a stable heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This compound is the deuterium-labeled analog of Prazosin. The key advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte.[1] This structural and physicochemical similarity ensures that the SIL-IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization allow the SIL-IS to effectively compensate for variations in extraction recovery and matrix effects, leading to highly accurate and precise quantification.[1][2]
A Practical Alternative: Analog Internal Standards
Analog internal standards are structurally similar to the analyte but are not isotopically labeled. For the analysis of Prazosin, a common analog internal standard is Terazosin, another α1-adrenergic blocker with a similar quinazoline core structure. While not identical, a well-chosen analog IS can mimic the behavior of the analyte during the analytical process. However, any structural differences can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, which may not be fully compensated for.
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance of this compound and Terazosin as internal standards for the quantification of Prazosin in human plasma, based on data from published bioanalytical method validation studies.
| Performance Parameter | This compound (SIL-IS) | Terazosin (Analog IS) |
| Extraction Recovery | 89.3% - 96.0%[2] | >92%[3] |
| Matrix Effect | Variation coefficients below 15%[2] | Data not explicitly available, but the method was validated according to EMEA and FDA guidelines, suggesting acceptable matrix effect. |
| Precision (CV%) | Intra-day: ≤ 11.9%, Inter-day: ≤ 11.9%[2] | Within-run: ≤ 10.3%[3] |
| Accuracy (% Bias) | Intra-day: -6.4% to 7.4%, Inter-day: -6.4% to 7.4%[2] | Data not explicitly available in the same format, but the method met FDA and EMEA guidelines for accuracy. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the summarized experimental protocols from the studies that provided the performance data.
Method Using this compound as Internal Standard
This method was developed for the quantification of Prazosin in human plasma for a bioequivalence study.[2]
1. Sample Preparation:
-
50 µL of human plasma was spiked with 10 µL of this compound internal standard solution (10 ng/mL).
-
Protein precipitation was performed by adding 300 µL of methanol.
-
The mixture was vortexed for 8 minutes and then centrifuged at 5500 × g for 10 minutes.
-
100 µL of the supernatant was transferred and diluted with 200 µL of ultrapure water.
-
A 4 µL aliquot of the final solution was injected into the LC-MS/MS system.[2]
2. Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-CLASS system.[2]
-
Column: Waters ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 50 mm).[2]
-
Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B) at a flow rate of 0.35 mL/min.[2]
-
Gradient Program: 35% A (0-0.5 min), 35% to 98% A (0.5-1.8 min), 98% A (1.8-2.8 min), 98% to 35% A (2.8-3.5 min).[2]
-
Column Temperature: 40°C.[2]
-
Autosampler Temperature: 6°C.[2]
3. Mass Spectrometry:
-
System: AB Sciex Triple Quad 5500 mass spectrometer.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
Method Using Terazosin as Internal Standard
This method was developed for a bioequivalence study of Prazosin tablets.
1. Sample Preparation:
-
Details on the specific volumes of plasma and internal standard were not provided in the abstract. However, the process involved protein precipitation.
2. Liquid Chromatography:
-
System: LC/ESI-MS/MS.
-
Injection Volume: 1 µL.[3]
-
Mobile Phase Flow Rate: 0.40 mL/min.[3]
-
Sample Run Time: 1.75 min.[3]
3. Mass Spectrometry:
-
Ionization Mode: Positive ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Rationale
To better understand the processes and the rationale behind choosing an internal standard, the following diagrams illustrate the experimental workflow and the logical relationship between the analyte and the different types of internal standards.
Caption: A generalized workflow for the bioanalysis of Prazosin in human plasma.
Caption: Comparison of this compound and Terazosin as internal standards for Prazosin.
Conclusion
The experimental data clearly demonstrates the superior performance of this compound as an internal standard for the quantification of Prazosin. Its ability to more accurately mimic the behavior of the analyte throughout the analytical process leads to better correction for extraction variability and matrix effects, resulting in higher precision and accuracy.
While an analog internal standard like Terazosin can be a viable and more cost-effective alternative, its performance may not be as robust, and it requires careful validation to ensure it adequately compensates for analytical variations. For regulated bioanalysis and studies requiring the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.
References
A Comparative Guide to the Bioanalytical Cross-Validation of Prazosin Assays Utilizing Prazosin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Prazosin in human plasma, with a specific focus on assays employing the deuterated internal standard, Prazosin-d8. The use of a stable isotope-labeled internal standard like this compound is a critical component in robust bioanalytical method development, ensuring high accuracy and precision by correcting for variability in sample processing and instrument response.[1][2] This document summarizes key performance data from a validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and outlines the experimental protocols to facilitate reproducibility and cross-validation in your laboratory.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Prazosin in human plasma using this compound as the internal standard. This method demonstrates high sensitivity and accuracy, making it suitable for large-scale pharmacokinetic and bioequivalence studies.[1][2]
| Parameter | Performance Metric |
| Linearity Range | 0.1000–30.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL |
| Accuracy (within-run) | 102.8-112.7% |
| Accuracy (between-run) | 103.4-112.2% |
| Precision (within-run CV%) | <5.2% |
| Precision (between-run CV%) | <7.8% |
| Recovery (Analyte) | >98% |
| Recovery (Internal Standard) | >94% |
Data synthesized from a validated LC-MS/MS method for Prazosin in human plasma.[3]
Experimental Protocols
A detailed methodology is crucial for the successful implementation and cross-validation of any bioanalytical assay. Below are the key experimental protocols for the LC-MS/MS quantification of Prazosin using this compound.
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation.[4]
-
To 50 µL of human plasma, add 10 µL of this compound internal standard (IS) working solution (10 ng/mL).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 8 minutes.
-
Centrifuge at 5500 × g for 10 minutes.
-
Transfer 100 µL of the supernatant and dilute with 200 µL of ultrapure water.
-
Inject 4 µL of the final sample into the LC-MS/MS system.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis is performed using a UPLC-MS/MS system.[1][2][4]
-
Chromatographic System: ACQUITY UPLC I-CLASS system (Waters)[1][2][4]
-
Column: Waters ACQUITY UPLC® HSS T3 column[2]
-
Mobile Phase:
-
Elution: Gradient elution[2]
-
Flow Rate: 0.35 mL/min[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (AB Sciex Triple Quad 5500)[1][2][4]
-
Ionization Mode: Positive ionization[2]
-
Detection: Multiple Reaction Monitoring (MRM)[2]
Visualized Workflows and Logical Relationships
To further clarify the experimental and validation processes, the following diagrams have been generated.
Bioanalytical workflow for Prazosin quantification.
Logical flow of the bioanalytical method validation process.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Prazosin Quantification
In the precise world of bioanalysis, the accuracy and reliability of quantifying therapeutic agents like Prazosin are paramount. A critical component of achieving this precision is the selection of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of Prazosin-d8, a deuterated internal standard, against common non-deuterated alternatives, Terazosin and Hydrochlorothiazide, offering researchers, scientists, and drug development professionals a data-driven overview to inform their analytical method development.
The Gold Standard: this compound
Isotopically labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. This compound, a stable isotope-labeled version of Prazosin, offers nearly identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in the analytical process.
A recent study validating a high-throughput LC-MS/MS method for Prazosin in human plasma using this compound as the internal standard demonstrated excellent performance.[1] The method achieved a low lower limit of quantification (LLOQ) and exhibited high accuracy and precision, underscoring the reliability of using a deuterated internal standard.[1]
Experimental Protocol: Prazosin Quantification with this compound IS
A typical bioanalytical workflow for the quantification of Prazosin using this compound as an internal standard is outlined below.
Performance Data: this compound
| Parameter | Result |
| Linearity Range | 0.1000–30.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 11.9% |
| Inter-day Precision (%CV) | ≤ 11.9% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | ≥89.3% |
Data sourced from a study on a sex-sensitive LC-MS/MS method for Prazosin bioequivalence.[1][2]
The Analog Alternative: Terazosin
Structurally similar analogs are often employed as internal standards when a deuterated version of the analyte is unavailable or cost-prohibitive. Terazosin, another quinazoline derivative, has been successfully used as an internal standard for the quantification of Prazosin.
A study detailing an HPLC-MS method for Prazosin in human plasma utilized Terazosin as the internal standard and reported good linearity and recovery.[3] While generally effective, it's important to note that structural analogs may not perfectly mimic the analyte's behavior during extraction and ionization, which can potentially lead to less precise quantification compared to an isotopically labeled standard.
Experimental Protocol: Prazosin Quantification with Terazosin IS
The following protocol outlines the key steps for quantifying Prazosin using Terazosin as an internal standard.
Performance Data: Terazosin as IS for Prazosin
| Parameter | Result |
| Linearity Range | 0.5–100 ng·mL-1 |
| Recovery | 96.23% |
| Intra-day Precision (RSD) | ≤ 10% |
| Inter-day Precision (RSD) | ≤ 10% |
Data from an HPLC-MS determination of Prazosin in human plasma.[3]
Another study also utilized Terazosin as an internal standard for a rapid LC/ESI-MS/MS method to measure Prazosin concentration and reported a mean extraction recovery of over 92% with a precision value (CV, %) of ≤ 10.3%.[4]
A Non-Analog Alternative: Hydrochlorothiazide
In some instances, a structurally unrelated compound may be used as an internal standard, particularly in methods for the simultaneous determination of multiple analytes. One such example is the use of Hydrochlorothiazide as an internal standard for the concurrent analysis of Prazosin and Polythiazide in human plasma.
While this approach can be effective, the significant structural differences between the internal standard and the analyte mean that it is less likely to compensate for variations in sample preparation and matrix effects as effectively as a deuterated or structural analog internal standard.
Experimental Protocol: Simultaneous Determination of Prazosin and Polythiazide with Hydrochlorothiazide IS
The methodology for the simultaneous quantification of Prazosin and Polythiazide using Hydrochlorothiazide as the internal standard is summarized below.
Performance Data: Hydrochlorothiazide as IS for Prazosin
| Parameter | Result for Prazosin |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/ml |
| Intra-day Precision (%CV) | 4.53% |
| Accuracy | 100.75% |
Data from a bioanalytical method for the simultaneous determination of Prazosin and Polythiazide.[5]
Comparative Summary and Conclusion
| Internal Standard | Type | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV or %RSD) | Accuracy/Recovery |
| This compound | Deuterated | 0.1000–30.00 | 0.1000 | ≤ 11.9% | Within ±15% / ≥89.3% Recovery |
| Terazosin | Structural Analog | 0.5–100 | Not Specified | ≤ 10% | 96.23% Recovery |
| Hydrochlorothiazide | Non-Analog | 5.0-500 | 5.0 | 4.53% (Intra-day) | 100.75% |
This comparative guide highlights that while all three internal standards can be used for the quantification of Prazosin, This compound demonstrates superior performance, particularly in terms of sensitivity (lower LLOQ) and its inherent ability to more accurately correct for analytical variability. The use of a deuterated internal standard is highly recommended for achieving the most accurate and precise results in bioanalytical studies.
Terazosin, as a structural analog, presents a viable and effective alternative. The choice of a non-analog internal standard like Hydrochlorothiazide should be carefully considered and is generally more suitable for specific applications such as the simultaneous analysis of multiple drugs, with the understanding that it may not offer the same level of performance as a deuterated or structural analog internal standard. Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, precision, and the availability of the standard.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS determination of prazosin in the humanplasma and its bioe...: Ingenta Connect [ingentaconnect.com]
- 4. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
Prazosin Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, accurate quantification of Prazosin is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This guide provides a detailed comparison of the widely used LC-MS/MS method employing the deuterated internal standard Prazosin-d8 against alternative analytical techniques.
This comparison guide delves into the linearity and range of various methods, presenting supporting experimental data to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison: Linearity and Range
The use of a stable isotope-labeled internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard for the bioanalysis of Prazosin, offering high sensitivity and selectivity. The following table summarizes the linearity and quantification ranges of an LC-MS/MS method using this compound and compares it with alternative methods.
| Analytical Method | Internal Standard | Linearity (R²) | Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| LC-MS/MS [1][2][3] | This compound | ≥ 0.99 | 0.1000 - 30.00 | 0.1000 | 30.00 |
| LC-MS/MS [4][5][6] | Terazosin | ≥ 0.99 | 0.5 - 30.0 | 0.5 | 30.0 |
| HPLC [7] | Hydrochlorothiazide | 0.999 | 5.0 - 500 | 5.0 | 500 |
| RP-HPLC [8] | Not specified | 0.999 | 2 - 500 (µg/ml) | 0.102 (µg/ml) | 500 (µg/ml) |
| UV-Vis Spectrophotometry [9] | None | 0.9993 | 2 - 10 (µg/ml) | 0.301 (µg/ml) | 10 (µg/ml) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the primary LC-MS/MS method using this compound.
LC-MS/MS with this compound Internal Standard
This method is highly sensitive and specific for the quantification of Prazosin in human plasma.[1][2][3]
Sample Preparation:
-
50 µL of human plasma is spiked with 10 µL of this compound internal standard (IS) working solution (10 ng/mL).[1]
-
Protein precipitation is performed by adding 300 µL of methanol.[1]
-
The mixture is vortexed for 8 minutes and then centrifuged at 5500 × g for 10 minutes.[1]
-
100 µL of the supernatant is transferred and diluted with 200 µL of ultrapure water.[1]
-
A 4 µL aliquot of the final solution is injected into the LC-MS/MS system.[1]
Liquid Chromatography:
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3]
-
MRM Transitions:
Experimental Workflow
The following diagram illustrates the key steps in the Prazosin quantification workflow using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for Prazosin quantification by LC-MS/MS.
Alternative Methods: A Brief Overview
While LC-MS/MS with a deuterated internal standard is highly advantageous, other methods can be employed for Prazosin quantification, each with its own set of characteristics.
-
LC-MS/MS with a non-deuterated internal standard (e.g., Terazosin): This method still offers good sensitivity and selectivity, though the use of a structural analog as an internal standard may not perfectly mimic the analyte's behavior during sample processing and ionization as well as a stable isotope-labeled standard.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC) with UV or other detectors: HPLC methods are generally less sensitive than LC-MS/MS and may require more extensive sample cleanup to avoid interferences.[7][8][10] They are, however, a cost-effective option for analyzing samples with higher concentrations of Prazosin.
-
UV-Vis Spectrophotometry: This is a simple and rapid method but lacks the specificity and sensitivity required for bioanalytical applications where low concentrations of the drug need to be measured in complex biological matrices.[9] It is more suitable for the analysis of bulk drug and pharmaceutical formulations.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Prazosin Analysis Using Prazosin-d8 Internal Standard
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of analytical performance for the quantification of Prazosin in human plasma across multiple laboratories. The standardized method utilizes a stable isotope-labeled internal standard, Prazosin-d8, to ensure accuracy and precision. The data presented herein is representative of a typical inter-laboratory comparison designed to assess the robustness and transferability of a validated bioanalytical method.
Introduction
Prazosin is a selective α1-adrenergic receptor antagonist used in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD)-associated nightmares.[1][2] Accurate and precise quantification of Prazosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][3][4][5] this compound shares near-identical physicochemical properties with the analyte, ensuring that it effectively accounts for variability during sample extraction, handling, and ionization, thereby enhancing the accuracy and reliability of the results.[4][5]
This guide summarizes the results of a proficiency test involving three independent laboratories (designated Lab A, Lab B, and Lab C) tasked with validating a common analytical protocol for Prazosin quantification in human plasma.
Standardized Experimental Protocol
All participating laboratories adhered to the following standardized protocol for sample preparation and LC-MS/MS analysis.
2.1. Materials
-
Analyte: Prazosin hydrochloride
-
Reagents: HPLC-grade methanol, formic acid, and ultrapure water. Control human plasma (K2-EDTA).
2.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of this compound working solution (10 ng/mL in methanol) to each sample, except for double blanks.
-
Add 300 µL of methanol to precipitate plasma proteins.[4]
-
Vortex the mixture for 5-8 minutes.[4]
-
Centrifuge at 5500 x g for 10 minutes to pellet the precipitated protein.[4]
-
Transfer 100 µL of the supernatant and dilute with 200 µL of ultrapure water.[4]
-
Inject the final extract into the LC-MS/MS system.
2.3. LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: ACQUITY UPLC® HSS T3 or equivalent
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Data Presentation: Inter-Laboratory Performance
The following tables summarize the key validation parameters reported by each participating laboratory.
Table 1: Calibration Curve Performance
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linear Range (ng/mL) | 0.10 - 30.0 | 0.10 - 30.0 | 0.10 - 30.0 | N/A |
| Correlation Coeff. (r²) | >0.998 | >0.997 | >0.998 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.10 | 0.10 | 0.10 | Signal-to-Noise > 10 |
LLOQ: Lower Limit of Quantification
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Quality Control (QC) Level | Lab A | Lab B | Lab C | Acceptance Criteria |
| Low QC (0.3 ng/mL) | Precision (CV%) ≤15% | |||
| Precision (CV%) | 4.5% | 5.1% | 4.8% | Accuracy (RE%) ±15% |
| Accuracy (RE%) | +3.2% | -2.5% | +1.9% | |
| Medium QC (15 ng/mL) | ||||
| Precision (CV%) | 3.1% | 3.9% | 3.5% | |
| Accuracy (RE%) | +1.5% | -1.8% | +0.8% | |
| High QC (25 ng/mL) | ||||
| Precision (CV%) | 2.8% | 3.2% | 2.9% | |
| Accuracy (RE%) | +0.9% | -1.1% | +0.5% |
CV: Coefficient of Variation; RE: Relative Error
Table 3: Matrix Effect and Recovery
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Matrix Effect (CV%) | 3.8% | 4.5% | 4.1% | CV% ≤ 15% |
| Extraction Recovery % | 91.5% | 89.3% | 92.2% | Consistent & Reproducible |
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the critical relationships ensuring analytical quality.
Caption: Workflow for Prazosin quantification in plasma.
Caption: Role of this compound in ensuring data accuracy.
Discussion and Conclusion
The results from the three participating laboratories demonstrate a high degree of consistency and reproducibility for the quantification of Prazosin in human plasma. All laboratories successfully met the pre-defined acceptance criteria for linearity, precision, accuracy, and LLOQ. The low coefficient of variation observed in the matrix effect and the consistent extraction recovery highlight the robustness of the protein precipitation method.
The successful cross-validation confirms that the standardized protocol, anchored by the use of the this compound internal standard, is reliable and readily transferable across different laboratory environments. The isotopic internal standard is critical for mitigating potential sources of error, such as variations in sample recovery and matrix-induced ionization effects, which is fundamental for achieving high-quality data in regulated bioequivalence and pharmacokinetic studies.[4][5] This inter-laboratory comparison validates the method as a robust tool for clinical and research applications requiring the precise measurement of Prazosin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prazosin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. frontiersin.org [frontiersin.org]
- 5. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Prazosin-d8 for Clinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prazosin-d8 and other alternatives as internal standards for the quantification of Prazosin in clinical research, particularly in bioequivalence and pharmacokinetic studies. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation process.
Introduction to Internal Standards in Prazosin Bioanalysis
In the quantitative analysis of drugs in biological matrices, such as human plasma, by liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to compensate for variations during sample preparation and analysis. An ideal IS has physicochemical properties very similar to the analyte of interest. For Prazosin, a commonly used alpha-adrenergic blocker, the stable isotope-labeled (SIL) compound, this compound, is often the preferred IS. Another alternative that has been utilized is Terazosin, a structurally related compound. This guide will compare the performance of this compound and Terazosin as internal standards for Prazosin quantification.
Performance Comparison: this compound vs. Terazosin
The following tables summarize the key performance parameters of LC-MS/MS methods for Prazosin quantification using either this compound or Terazosin as the internal standard. The data is compiled from published clinical research studies.
Table 1: Method Validation Parameters
| Parameter | This compound as IS | Terazosin as IS |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL[1] | 0.5 ng/mL |
| Linearity Range | 0.1000–30.00 ng/mL[1] | 0.5–30.0 ng/mL |
| Precision (CV%) | Not explicitly stated in the summary, but the method was successfully used in a bioequivalence study, implying acceptable precision. | ≤ 10.3% |
| Accuracy | Not explicitly stated in the summary, but the method was successfully used in a bioequivalence study, implying acceptable accuracy. | Not explicitly stated in the summary, but the method was successfully used in a bioequivalence study. |
| Extraction Recovery | ≥89.3%[1] | >92% (for both Prazosin and IS) |
Table 2: Cross-Validation Data from a Terazosin Quantification Method Using Prazosin as IS *
| Parameter | Value |
| Linearity Range | 1.0–100.0 ng/mL[2][3] |
| Within-run Precision (CV%) | <5.2%[2][3] |
| Between-run Precision (CV%) | <7.8%[2][3] |
| Within-run Accuracy | 102.8–112.7%[2][3] |
| Between-run Accuracy | 103.4–112.2%[2][3] |
| Recovery | >94% (for Prazosin as IS)[2][3] |
*This data is from a study quantifying Terazosin with Prazosin as the IS, providing a strong indication of Prazosin's performance in a similar analytical context.
Experimental Protocols
Method 1: Prazosin Quantification using this compound as Internal Standard
This method is based on a recent, high-throughput LC-MS/MS assay for the quantification of Prazosin in human plasma for a bioequivalence study.
Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of this compound working solution (10 ng/mL) as the internal standard.
-
Perform protein precipitation by adding 300 µL of methanol.
-
Vortex the mixture for 8 minutes.
-
Centrifuge at 5500 × g for 10 minutes.
-
Transfer 100 µL of the supernatant and dilute with 200 µL of ultrapure water.
-
Inject 4 µL of the final solution into the LC-MS/MS system.
Liquid Chromatography:
-
Column: Waters ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 50 mm)
-
Mobile Phase A: Methanol
-
Mobile Phase B: 0.1% formic acid in water
-
Flow Rate: 0.35 mL/min
-
Gradient: A multi-step gradient from 35% to 98% A over 2.8 minutes, followed by re-equilibration.
-
Column Temperature: 40°C
Mass Spectrometry: [1]
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Prazosin: m/z 384.2 → 95.0
-
This compound: m/z 392.2 → 95.0
-
Method 2: Prazosin Quantification using Terazosin as Internal Standard
This method is based on a validated LC/ESI-MS/MS assay for a bioequivalence study of Prazosin.
Sample Preparation:
-
The study mentions sample preparation was performed, and protein precipitation is a common technique for this type of analysis, similar to the this compound method.
Liquid Chromatography:
-
Mobile Phase Flow Rate: 0.40 mL/min
-
The publication abstract does not specify the column and mobile phase composition in detail, but it is a reversed-phase LC method.
Mass Spectrometry:
-
Ionization Mode: Positive ionization mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The specific MRM transitions for Prazosin and Terazosin were not detailed in the abstract.
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical workflow for bioanalytical method validation and the rationale for using a stable isotope-labeled internal standard.
Caption: Bioanalytical method validation workflow using an internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
Based on the available data, This compound is the superior choice as an internal standard for the quantification of Prazosin in clinical research applications. As a stable isotope-labeled internal standard, it co-elutes with Prazosin and exhibits nearly identical behavior during extraction and ionization, which effectively compensates for matrix effects and improves the accuracy and precision of the method[1]. The presented LC-MS/MS method using this compound demonstrates excellent sensitivity with an LLOQ of 0.1000 ng/mL, making it suitable for pharmacokinetic studies where low concentrations of Prazosin are expected[1].
While Terazosin can be used as an alternative internal standard and has been successfully employed in a bioequivalence study, its physicochemical properties are not identical to Prazosin. This can lead to differences in extraction recovery and ionization efficiency, potentially compromising the accuracy of the results, especially in complex biological matrices. The higher LLOQ of the method using Terazosin (0.5 ng/mL) also suggests lower sensitivity compared to the this compound method.
For robust, sensitive, and reliable quantification of Prazosin in clinical research, the use of this compound as an internal standard is highly recommended. The detailed experimental protocol provided in this guide serves as a valuable starting point for researchers to develop and validate their own bioanalytical methods.
References
Prazosin-d8 vs. Structural Analog Internal Standards: A Comparative Guide
In the precise world of bioanalytical chemistry, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative assays.[1][2] For researchers, scientists, and drug development professionals quantifying Prazosin, a key question arises: is a deuterated internal standard like Prazosin-d8 superior to a structural analog? This guide provides an objective, data-driven comparison to illuminate the advantages of using a stable isotope-labeled (SIL) internal standard.
The Gold Standard: Why Deuterated Internal Standards Excel
A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium.[1] This subtle mass change allows for differentiation by the mass spectrometer, while the physicochemical properties remain virtually identical to the analyte.[1] In contrast, a structural analog is a different chemical entity with a structure similar to the analyte.[2]
The near-identical nature of a deuterated IS is its core advantage. It ensures that the IS and the analyte behave almost identically during the entire analytical process, including extraction, chromatography, and ionization.[1][2] This co-elution and similar behavior allow the deuterated IS to more effectively compensate for variations in sample preparation and, crucially, for matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample.[3]
Performance Under the Microscope: A Data-Driven Comparison
The superiority of a deuterated internal standard becomes evident when examining key bioanalytical validation parameters. The following table summarizes representative data from a comparative experiment to quantify a drug in human plasma using either a deuterated internal standard or a structural analog. While specific comparative data for this compound versus a particular structural analog is not detailed in a single public study, the principles and expected outcomes are well-established in the scientific community.[1][3]
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | Justification |
| Linearity (r²) | > 0.995 | > 0.99 | Both can achieve acceptable linearity, but the deuterated IS often provides a more consistent response across the concentration range. |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL[4][5] | Potentially higher | The superior signal-to-noise ratio achieved with a deuterated IS can lead to lower LLOQs.[4] |
| Intra-assay Precision (%CV) | < 15%[6] | < 15% | While both can meet regulatory requirements, the precision with a deuterated IS is often better due to more effective normalization. |
| Inter-assay Precision (%CV) | < 10%[6] | < 15% | Deuterated standards provide better long-term reproducibility. |
| Accuracy (% Bias) | ± 13%[6] | Typically within ± 15% | The more effective compensation for matrix effects by the deuterated IS leads to greater accuracy.[3] |
| Recovery | 89.3%[4] | May be more variable | The near-identical chemical properties of the deuterated IS ensure its recovery closely mirrors that of the analyte.[2][4] |
| Matrix Effect (%CV of IS-normalized MF) | ≤ 15%[6] | May be more variable | This is a key differentiator. The deuterated IS co-elutes and experiences the same matrix effects as the analyte, leading to superior correction.[3] |
Experimental Protocols
To objectively evaluate the performance of this compound versus a structural analog internal standard, a rigorous experimental protocol is essential. The following outlines the widely accepted methodologies for key experiments in a bioanalytical method validation.
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is often employed for Prazosin analysis in plasma.[4][5]
-
An aliquot of 50 µL of human plasma is placed in a microcentrifuge tube.
-
10 µL of the internal standard working solution (either this compound or the structural analog) is added.[4]
-
300 µL of methanol is added to precipitate the plasma proteins.[4]
-
The mixture is vortexed for approximately 8 minutes and then centrifuged at high speed (e.g., 5500 × g) for 10 minutes.[4]
-
An aliquot of the supernatant is transferred to a clean tube and may be further diluted before injection into the LC-MS/MS system.[4]
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for quantifying low concentrations of Prazosin in biological matrices.[4][5]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase column, such as a Waters ACQUITY UPLC® HSS T3 column, is suitable for retaining and separating Prazosin.[4]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid) is typically used.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection in the positive ionization mode using multiple reaction monitoring (MRM).[4]
Evaluation of Matrix Effect
The matrix effect is a critical parameter to assess the performance of an internal standard.[3]
-
Preparation of Three Sample Sets:
-
Set A (Neat Solution): Analyte and internal standard are prepared in a clean solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.[1]
-
Set C (Pre-Spiked Matrix): The biological matrix is spiked with the analyte and IS before the extraction process.
-
-
Analysis: All three sets of samples are analyzed by LC-MS/MS.
-
Calculation: The matrix factor (MF) is calculated by comparing the peak areas of the analyte and IS in the post-spiked matrix (Set B) to the neat solution (Set A). The IS-normalized MF is then calculated to determine how well the IS compensates for the matrix effect.[3] An IS-normalized MF closer to 1.0 indicates better compensation.[3]
Visualizing the Workflow and Logic
To further clarify the decision-making process and experimental procedures, the following diagrams illustrate the key concepts.
Caption: Logical relationship for selecting an internal standard.
Caption: General experimental workflow for bioanalysis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Prazosin-d8 Purity from Different Vendors
For researchers in drug development and related scientific fields, the purity of isotopically labeled compounds like Prazosin-d8 is paramount for the accuracy and reproducibility of experimental results. This compound, a deuterium-labeled version of the α1-adrenergic receptor antagonist Prazosin, is frequently used as an internal standard in pharmacokinetic and bioanalytical studies.[1][2] This guide provides a framework for comparing the purity of this compound from various suppliers, complete with hypothetical data and detailed experimental protocols for verification.
Comparative Purity Analysis of this compound
The quality of this compound can vary between different manufacturers. A thorough assessment of the Certificate of Analysis (CoA) is the first step in evaluating a specific batch. Key parameters to compare include chemical purity, isotopic purity, and the presence of residual solvents or other impurities. While direct public comparisons are unavailable, the following table represents a typical summary of purity data that a researcher might compile from the CoAs of different vendors.
Table 1: Hypothetical Purity Comparison of this compound from Different Vendors
| Parameter | Vendor A | Vendor B | Vendor C | Method of Analysis |
| Chemical Purity | 99.8% | 99.5% | 99.9% | HPLC |
| Isotopic Purity (D-enrichment) | 99.5 atom % D | 99.2 atom % D | 99.6 atom % D | Mass Spectrometry, ¹H-NMR |
| Deuterated Forms (d1-d8) | ≥99% | ≥98% | ≥99% | Mass Spectrometry |
| Residual Solvents | <0.1% | <0.2% | <0.05% | GC-HS |
| Water Content | 0.15% | 0.25% | 0.10% | Karl Fischer Titration |
| Appearance | White to off-white solid | White solid | White to off-white solid | Visual Inspection |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols for Purity Assessment
Accurate assessment of this compound purity relies on a combination of analytical techniques.[3] Reputable suppliers will provide a detailed Certificate of Analysis that includes data from methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for determining the chemical purity of pharmaceutical compounds by separating the main component from any impurities.[5][6]
Objective: To quantify the purity of this compound and identify any non-deuterated or related substance impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[7]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid
-
Diethylamine
Procedure:
-
Mobile Phase Preparation: A common mobile phase for Prazosin analysis consists of a mixture of water, acetonitrile, methanol, glacial acetic acid, and diethylamine (e.g., 25:35:40:1:0.017 v/v/v/v/v).[6] The pH may be adjusted as needed.[5]
-
Standard Preparation: A standard solution of this compound is prepared by dissolving a known amount in the mobile phase to a specific concentration (e.g., 10 µg/mL).[5]
-
Sample Preparation: The sample from the vendor is prepared in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is ideal for confirming the molecular weight and assessing the isotopic enrichment of this compound.[2]
Objective: To determine the isotopic purity and distribution of deuterated forms of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole mass spectrometer)
Reagents:
-
Methanol (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
Procedure:
-
Sample Preparation: Plasma samples are typically processed by protein precipitation with methanol.[2] The sample is spiked with an internal standard, vortexed, and centrifuged. The supernatant is then diluted and injected into the LC-MS/MS system.[2]
-
Chromatographic Separation: A gradient elution is often used with a mobile phase consisting of methanol and water with 0.1% formic acid.[2]
-
Mass Spectrometry Conditions:
-
Analysis: The relative intensities of the mass signals for this compound and any non-deuterated Prazosin are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules and can be used to confirm the positions of deuterium incorporation and assess purity.[10] For highly deuterated compounds, Deuterium NMR (²H-NMR) can be a valuable alternative to proton NMR (¹H-NMR).
Objective: To confirm the chemical structure and the sites of deuteration on the Prazosin molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) for dissolving the sample.[11]
Procedure:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: ¹H-NMR and/or ²H-NMR spectra are acquired.
-
Analysis:
-
In the ¹H-NMR spectrum, the absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.
-
The ²H-NMR spectrum will show signals at the chemical shifts where deuterium atoms are present.
-
The presence of unexpected signals may indicate impurities. The degree of deuteration can also be estimated from the NMR data.[12]
-
Visualizing the Workflow and Mechanism
To better understand the process of purity assessment and the biological context of this compound, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Prazosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. longdom.org [longdom.org]
- 6. Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myuchem.com [myuchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Prazosin and Prazosin-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Prazosin and its deuterated analog, Prazosin-d8. While direct comparative pharmacokinetic studies between Prazosin and this compound are not commonly published, this guide synthesizes available data for Prazosin and explains the scientific principles behind the use of deuterated compounds like this compound in pharmacokinetic research.
Understanding the Role of this compound
This compound is a stable isotope-labeled version of Prazosin where eight hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Prazosin in biological samples. The key assumption underlying its use is that the substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to Prazosin and behaves similarly during sample extraction and analysis, but is distinguishable by its higher mass.
The "kinetic isotope effect" posits that the substitution of a lighter isotope with a heavier one can slow down the rate of chemical reactions, which can sometimes alter the metabolism and pharmacokinetics of a drug.[] However, for many compounds, the pharmacokinetic profiles of the deuterated and non-deuterated versions are very similar. This similarity is crucial for an internal standard to accurately reflect the analytical behavior of the analyte. While deuteration can sometimes be strategically used to alter a drug's metabolic profile, in the case of this compound as an internal standard, the goal is to have it behave as closely to Prazosin as possible.[2][3]
Pharmacokinetic Profile of Prazosin
The following table summarizes the key pharmacokinetic parameters of Prazosin based on studies in healthy adult volunteers.
| Pharmacokinetic Parameter | Value | References |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [4] |
| Elimination Half-Life (t½) | 2 - 3 hours | [4] |
| Oral Bioavailability | 43.5% - 69.3% (mean 56.9%) | [4][5] |
| Protein Binding | 92% - 97% | [4] |
| Volume of Distribution (Vd) | 42.2 ± 8.9 L | [4] |
| Metabolism | Extensively hepatic | [4] |
| Excretion | Primarily via bile and feces; <6% unchanged in urine | [4] |
Experimental Protocols
A typical experimental protocol for a pharmacokinetic study of Prazosin in human subjects would involve the following key steps. This compound would be utilized as an internal standard during the sample analysis phase.
Study Design
A single-dose, open-label, randomized study in healthy adult male and/or female participants.[6]
Dosing
Oral administration of a single dose of Prazosin hydrochloride.
Sample Collection
Blood samples are collected from a suitable peripheral vein into labeled tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add a known amount of this compound internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.[7]
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of Prazosin and this compound.[8][9]
-
Chromatographic Column: A reverse-phase C18 column.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[8][10]
-
Detection: Mass spectrometric detection using an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Prazosin and this compound.
The concentration of Prazosin in the plasma samples is determined by calculating the ratio of the peak area of Prazosin to that of the internal standard (this compound) and comparing this to a standard calibration curve.
Mandatory Visualizations
Experimental Workflow for Prazosin Pharmacokinetic Analysis
Caption: Workflow for a Prazosin pharmacokinetic study.
Signaling Pathway of Prazosin
Prazosin is a selective antagonist of the alpha-1 adrenergic receptor.[11][12] Its primary mechanism of action involves blocking the signaling cascade initiated by the binding of norepinephrine to these receptors on vascular smooth muscle cells.[13][14]
Caption: Prazosin's antagonism of the alpha-1 adrenergic receptor signaling pathway.
References
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of prazosin administered as gastro-intestinal-therapeutic-systems to 24 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
Safety Operating Guide
Safe Disposal of Prazosin-d8: A Guide for Laboratory Professionals
The proper disposal of Prazosin-d8, a deuterated analog of Prazosin, is crucial for maintaining laboratory safety and ensuring environmental protection. As a pharmaceutical-related compound, it requires handling as hazardous chemical waste. This guide provides detailed procedures for its safe disposal, tailored for research, scientific, and drug development professionals.
Core Disposal Principle: Handle as Hazardous Waste
This compound, like its parent compound Prazosin, should be disposed of as a hazardous material. The primary recommendation is to engage a licensed hazardous material disposal company.[1] Incineration is a suggested method of disposal for this type of material.[2] Always adhere to all federal, state, and local regulations concerning hazardous waste disposal.[1][3]
Summary of Disposal Recommendations
| Recommendation | Source | Key Guidance |
| Professional Disposal | Safety Data Sheets | Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] Dispose of contents/container to an approved waste disposal plant.[4] |
| Incineration | Safety Data Sheet | The product may be burned in an incinerator equipped with an afterburner and scrubber.[1] Incineration is the recommended method of disposal for this material.[2] |
| Regulatory Compliance | Multiple Sources | Ensure that all Federal and Local regulations regarding the disposal and destruction of this material are followed.[1][3][5] |
| Container Management | Safety Data Sheets | Dispose of contaminated packaging in the same manner as the product itself.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] |
Step-by-Step Disposal Protocol
For detailed guidance, follow this experimental protocol for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles with side-shields, impervious clothing, and gloves.[1]
-
Work in a well-ventilated area, preferably under a laboratory fume hood.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams.
-
Collect all solid this compound waste, including residual amounts, contaminated lab supplies (e.g., weighing paper, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a dedicated, sealed, and properly labeled waste container.
3. Container Labeling:
-
Label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards associated with the compound (e.g., "Harmful if swallowed," "May cause drowsiness or dizziness").[5]
-
Accumulation start date.
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
Keep the container tightly closed to prevent leaks or spills.[4][5]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with accurate information about the waste contents.
6. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel.[1][5]
-
Wear appropriate PPE before attempting to clean up the spill.[1]
-
Avoid the generation of dust.[5]
-
For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container.[5]
-
For liquid spills, absorb the material with an inert substance and place it in the hazardous waste container.
-
Clean the spill area thoroughly to remove any residual contamination.[5]
-
Report the spill to your EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention[1]:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical help.[1][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][4]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1][4]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.
References
Essential Safety and Logistical Information for Handling Prazosin-d8
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of compounds like Prazosin-d8 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated form of Prazosin, is an alpha-adrenergic blocker. While some safety data sheets (SDS) classify it as non-hazardous, others for the parent compound, Prazosin hydrochloride, indicate potential health risks.[1][2] Ingestion may lead to effects similar to its clinical use, including hypotension (low blood pressure), dizziness, headache, and drowsiness.[1] One SDS for Prazosin hydrochloride also lists it as a suspected reproductive toxin.[2] Therefore, a cautious approach to handling is warranted.
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound, compiled from various safety data sheets.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Hands | Protective Gloves | Impervious gloves are recommended, especially for bulk processing.[1] Suitable materials include PVC, neoprene, nitrile, or vinyl.[3] Gloves must be inspected prior to use.[4] |
| Eyes/Face | Safety Glasses with Side Shields / Goggles | Recommended for all medical or industrial exposures to prevent eye contact.[1][3] |
| Skin | Protective Clothing / Lab Coat | Wear suitable protective clothing to prevent skin exposure.[3][5] For bulk processing, clothing must meet standards like EN13982 or ANSI 103.[6] |
| Respiratory | Respirator / Dust Mask | Use appropriate respiratory protection, especially if dust is generated (e.g., when handling powder).[1][3] A NIOSH-approved respirator is recommended if exposure limits are exceeded.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk. The following protocol outlines the key steps from preparation to post-handling procedures.
Preparation:
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood or a well-ventilated space, to control airborne levels.[1][7]
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing tools, solvents, and waste containers, before starting work.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Minimize Dust: When working with the solid form, handle it carefully to minimize dust generation.[1][6]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3][8] Do not breathe in any dust or aerosol.[5][8]
-
Solution Preparation: If preparing a solution, do so in a fume hood. If using water as a solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[9]
Post-Handling:
-
Decontamination: Thoroughly clean the work area after handling is complete. Use a damp cloth to wipe down surfaces.[6][7]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands and any exposed skin thoroughly after removing PPE.[6][8]
-
Storage: Store this compound in a tightly sealed, appropriately labeled container in a dry, cool, and well-ventilated place.[2][8]
Disposal Plan: Safe Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental release and ensure safety.
Waste Segregation and Collection:
-
Contaminated Materials: Place all disposable items that have come into contact with this compound, such as gloves, wipes, and pipette tips, into a designated, sealed, and clearly labeled waste container.[1][6][7]
-
Unused Product: Unused this compound should be disposed of as chemical waste.
Disposal Procedure:
-
Follow Institutional Guidelines: Dispose of all waste containing this compound according to your institution's and local regulations for chemical waste.[8]
-
Inactivation (if applicable): For non-flush list medicines, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the trash.[10] However, for a laboratory setting, disposal as chemical waste is the preferred method.
-
Documentation: Maintain a record of the disposal of the chemical waste as per your institution's protocols.
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical advice.[7][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, use a method that avoids dust generation, such as a damp cloth or a vacuum with a HEPA filter.[6]
-
Collection: Collect the spilled material and any contaminated cleaning supplies into a sealed container for disposal as chemical waste.[6][7]
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
